molecular formula C11H14N2O2 B131183 (S)-[2-(Benzyloxy)propylidene]hydrazinecarboxaldehyde CAS No. 170985-84-9

(S)-[2-(Benzyloxy)propylidene]hydrazinecarboxaldehyde

Número de catálogo: B131183
Número CAS: 170985-84-9
Peso molecular: 206.24 g/mol
Clave InChI: KSVAVOFBEXSSNM-BZPKPHBRSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(S)-[2-(Benzyloxy)propylidene]hydrazinecarboxaldehyde, also known as (S)-[2-(Benzyloxy)propylidene]hydrazinecarboxaldehyde, is a useful research compound. Its molecular formula is C11H14N2O2 and its molecular weight is 206.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-[2-(Benzyloxy)propylidene]hydrazinecarboxaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-[2-(Benzyloxy)propylidene]hydrazinecarboxaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS

170985-84-9

Fórmula molecular

C11H14N2O2

Peso molecular

206.24 g/mol

Nombre IUPAC

N-[(Z)-[(2S)-2-phenylmethoxypropylidene]amino]formamide

InChI

InChI=1S/C11H14N2O2/c1-10(7-12-13-9-14)15-8-11-5-3-2-4-6-11/h2-7,9-10H,8H2,1H3,(H,13,14)/b12-7-/t10-/m0/s1

Clave InChI

KSVAVOFBEXSSNM-BZPKPHBRSA-N

SMILES

CC(C=NNC=O)OCC1=CC=CC=C1

SMILES isomérico

C[C@@H](/C=N\NC=O)OCC1=CC=CC=C1

SMILES canónico

CC(C=NNC=O)OCC1=CC=CC=C1

Sinónimos

[(2S)-2-(Phenylmethoxy)propylidene]hydrazinecarboxaldehyde; 

Origen del producto

United States
Foundational & Exploratory

Chemical Architecture and Physicochemical Profiling of (S)-[2-(Benzyloxy)propylidene]hydrazinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Abstract In the landscape of advanced active pharmaceutical ingredient (API) manufacturing, the synthesis of complex chiral molecules relies heavily on stereochemically pure building blocks. (S)-[2-(Benzyloxy)propylidene]hydrazinecarboxaldehyde (CAS: 170985-84-9) stands as a critical chiral intermediate, most notably in the total synthesis of the broad-spectrum triazole antifungal, Posaconazole. As a Senior Application Scientist, I have structured this technical whitepaper to provide an in-depth analysis of its chemical structure, physicochemical behavior, and the mechanistic rationale behind its integration into pharmaceutical workflows.

Structural Elucidation and Stereochemical Significance

(S)-[2-(Benzyloxy)propylidene]hydrazinecarboxaldehyde is a highly functionalized chiral organic compound. Its molecular architecture (C₁₁H₁₄N₂O₂) is defined by three distinct functional domains, each serving a precise mechanistic purpose in downstream synthesis :

  • The Benzyloxy Group (Ether Linkage): Acts as a robust, yet selectively cleavable, protecting group for the secondary alcohol. Its steric bulk also plays a crucial role in directing the facial selectivity of subsequent nucleophilic additions.

  • The Propylidene Hydrazine Backbone (Hydrazone): The core reactive center. The carbon-nitrogen double bond is primed for diastereoselective alkylation (e.g., Grignard addition), which establishes the adjacent stereocenter required for the Posaconazole side chain.

  • The Formyl Group: Serves as a terminal protecting/activating moiety on the hydrazine nitrogen, preventing over-alkylation and facilitating later cyclization steps into the triazolone ring.

The (S)-configuration at the C2 position of the propylidene chain is the molecule's most critical attribute. Because Posaconazole requires absolute stereochemical fidelity to effectively bind to its target enzyme (lanosterol 14α-demethylase), any racemization at this intermediate stage will propagate through the synthesis, generating inactive diastereomers and drastically reducing API yield .

Physicochemical Properties

Understanding the physicochemical profile of this intermediate is essential for optimizing storage, handling, and reaction conditions. The compound typically presents as a pale yellow solid and exhibits sensitivity to both elevated temperatures and oxidative environments.

Below is a consolidated table of its experimentally observed and predicted physicochemical properties :

PropertyValue
CAS Registry Number 170985-84-9
Molecular Formula C₁₁H₁₄N₂O₂
Molecular Weight 206.24 g/mol
Appearance Pale yellow solid
Boiling Point 313.2 ± 44.0 °C (Predicted)
Density 1.06 ± 0.1 g/cm³ (Predicted)
pKa 13.58 ± 0.23 (Predicted)
Vapor Pressure 0.0 ± 0.7 mmHg at 25 °C
Refractive Index 1.520
Storage Requirements 2–8 °C under inert atmosphere

Causality of Storage Conditions: The requirement for cold storage (2–8 °C) under an inert gas (like Nitrogen or Argon) is dictated by the hydrazone linkage. Hydrazones can undergo slow hydrolysis back to the corresponding aldehyde and hydrazine in the presence of atmospheric moisture. Furthermore, the alpha-chiral center is susceptible to epimerization if exposed to trace bases or prolonged thermal stress.

Mechanistic Role in API Synthesis

In the commercial synthesis of Posaconazole, (S)-[2-(Benzyloxy)propylidene]hydrazinecarboxaldehyde acts as the linchpin for constructing the drug's chiral lipophilic tail.

The workflow relies on the conversion of this compound into 2-[(1S,2S)-1-Ethyl-2-(phenylmethoxy)propyl]hydrazinecarboxaldehyde (CAS: 170985-85-0). This is achieved via a highly diastereoselective ethylation across the hydrazone double bond. The benzyloxy group sterically shields one face of the molecule, forcing the incoming ethyl nucleophile to attack from the opposite face, thereby establishing the (1S, 2S) contiguous stereocenters with high enantiomeric excess.

G N1 (S)-2-(Benzyloxy)propanal N3 (S)-[2-(Benzyloxy)propylidene] hydrazinecarboxaldehyde (CAS 170985-84-9) N1->N3 Condensation (Acid Catalysis) N2 Formylhydrazine N2->N3 N4 Diastereoselective Ethyl Addition N3->N4 N5 2-[(1S,2S)-1-Ethyl-2-(benzyloxy)propyl] hydrazinecarboxaldehyde (CAS 170985-85-0) N4->N5 Organometallic Reagent N6 Triazolone Ring Construction N5->N6 N7 Posaconazole (API) N6->N7 Multi-step Assembly

Posaconazole synthetic pathway highlighting the role of CAS 170985-84-9.

Validated Experimental Protocol: Synthesis of the Hydrazone Intermediate

To ensure a self-validating and reproducible system, the following protocol details the condensation of (S)-2-(benzyloxy)propanal with formylhydrazine. Every step is engineered to maximize conversion while strictly preserving the (S)-stereocenter.

Materials Required:
  • (S)-2-(Benzyloxy)propanal (Enantiopure)

  • Formylhydrazine (1.05 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Glacial Acetic Acid (Catalytic, 0.1 equivalents)

  • Saturated Aqueous NaHCO₃

  • Anhydrous Na₂SO₄

Step-by-Step Methodology:
  • System Preparation: Purge a clean, dry round-bottom flask with Nitrogen gas for 15 minutes.

    • Causality: Anhydrous, inert conditions are mandatory to prevent premature hydrolysis of the formylhydrazine and to protect the sensitive aldehyde from oxidation.

  • Substrate Dissolution: Dissolve 1.0 equivalent of (S)-2-(benzyloxy)propanal in anhydrous DCM (approx. 10 mL per gram of substrate) under continuous stirring at 0–5 °C (ice bath).

  • Reagent Addition: Slowly add 1.05 equivalents of formylhydrazine to the chilled solution. Once dispersed, add 0.1 equivalents of glacial acetic acid dropwise.

    • Causality: Mild acid catalysis (acetic acid) selectively protonates the carbonyl oxygen, increasing its electrophilicity for nucleophilic attack by the hydrazine. Stronger mineral acids are strictly avoided as they would trigger enolization and subsequent racemization of the alpha-chiral center.

  • Reaction Propagation: Remove the ice bath and allow the reaction mixture to warm to ambient temperature (20–25 °C). Stir for 4 to 6 hours.

    • In-Process Control (IPC): Monitor the reaction via HPLC or TLC (Hexane/Ethyl Acetate 7:3). Causality: Continuous monitoring ensures the reaction is quenched immediately upon completion, minimizing the thermodynamic shift toward E/Z isomerization.

  • Quenching and Workup: Once the aldehyde is consumed, cool the mixture back to 5 °C and quench by slowly adding saturated aqueous NaHCO₃ until the aqueous layer reaches pH 7-8.

    • Causality: Neutralization halts the acid-catalyzed equilibrium.

  • Extraction: Separate the organic phase. Extract the aqueous phase twice with fresh DCM. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Causality: Thorough drying removes micro-droplets of water that could slowly hydrolyze the hydrazone product during storage.

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure (keeping the water bath below 35 °C to prevent thermal degradation). Purify the crude residue via crystallization or silica gel chromatography to yield (S)-[2-(Benzyloxy)propylidene]hydrazinecarboxaldehyde as a pale yellow solid.

References

An In-depth Technical Guide to the Solubility Profile of (S)-[2-(Benzyloxy)propylidene]hydrazinecarboxaldehyde in Polar Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Critical Role of Solubility in Pharmaceutical Development

In the landscape of modern drug discovery and development, the physicochemical properties of active pharmaceutical ingredients (APIs) and their intermediates are of paramount importance. Among these, solubility stands out as a critical determinant of a compound's downstream processability, bioavailability, and ultimately, its therapeutic efficacy.[1][2][3] Poor solubility can lead to significant challenges in formulation, inconsistent absorption, and even the failure of promising drug candidates in late-stage development.[1][4] This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive technical overview of the solubility profile of (S)-[2-(Benzyloxy)propylidene]hydrazinecarboxaldehyde, a key intermediate in the synthesis of the triazole antifungal agent, Posaconazole.[5][6] By understanding the principles that govern its solubility in polar organic solvents, researchers can optimize reaction conditions, purification processes, and formulation strategies.

Introduction to (S)-[2-(Benzyloxy)propylidene]hydrazinecarboxaldehyde

(S)-[2-(Benzyloxy)propylidene]hydrazinecarboxaldehyde is a chiral organic compound with the molecular formula C₁₁H₁₄N₂O₂ and a molecular weight of 206.24 g/mol .[5][7][8] It presents as a pale yellow solid and is structurally characterized by a benzyloxy group, a propylidene hydrazine backbone, and a formyl group, with a specific stereochemistry at the (S)-configured chiral center.[5][9][10]

Molecular Structure:

A simplified representation of the chemical structure of (S)-[2-(Benzyloxy)propylidene]hydrazinecarboxaldehyde.

The presence of polar functional groups, including the hydrazinecarboxaldehyde moiety and the ether linkage, alongside a non-polar benzyl group, suggests a nuanced solubility behavior that is highly dependent on the nature of the solvent. This guide will delve into the theoretical underpinnings of its solubility and provide practical methodologies for its experimental determination.

Theoretical Framework: The Science of Dissolution in Polar Organic Solvents

The solubility of a solid in a liquid is a thermodynamic equilibrium process governed by the free energy of dissolution (ΔG°).[11] For dissolution to be spontaneous, the Gibbs free energy change must be negative (ΔG° < 0), which is a function of both enthalpy (ΔH°) and entropy (ΔS°) changes: ΔG° = ΔH° - TΔS°.[11][12]

The process of dissolution can be conceptually broken down into three steps:

  • Breaking Solute-Solute Interactions: Energy is required to overcome the intermolecular forces holding the crystalline solid together (lattice energy). This is an endothermic process (+ΔH₁).[11][13]

  • Breaking Solvent-Solvent Interactions: Energy is also required to create a cavity in the solvent for the solute molecule, disrupting the intermolecular forces between solvent molecules. This is also an endothermic process (+ΔH₂).[11][13]

  • Formation of Solute-Solvent Interactions: Energy is released when the solute molecule is solvated by the solvent molecules through the formation of new intermolecular forces. This is an exothermic process (-ΔH₃).[11][14]

The overall enthalpy of solution is the sum of these three steps: ΔH°_solution = ΔH₁ + ΔH₂ - ΔH₃. The principle of "like dissolves like" is a useful heuristic that stems from these thermodynamic considerations.[15][16][17] Polar solutes tend to dissolve in polar solvents because the energy released from the formation of strong solute-solvent interactions (e.g., dipole-dipole, hydrogen bonding) can compensate for the energy required to break the solute-solute and solvent-solvent interactions.[15][18][19]

G cluster_0 Dissolution Process cluster_1 Thermodynamic Steps Crystalline Solute Crystalline Solute Break Solute-Solute 1. Break Solute-Solute Interactions (+ΔH₁) Crystalline Solute->Break Solute-Solute Requires Energy Solvent Solvent Break Solvent-Solvent 2. Break Solvent-Solvent Interactions (+ΔH₂) Solvent->Break Solvent-Solvent Requires Energy Solvated Solute Solvated Solute Form Solute-Solvent 3. Form Solute-Solvent Interactions (-ΔH₃) Break Solute-Solute->Form Solute-Solvent Break Solvent-Solvent->Form Solute-Solvent Form Solute-Solvent->Solvated Solute Releases Energy

For (S)-[2-(Benzyloxy)propylidene]hydrazinecarboxaldehyde, the key structural features influencing its solubility in polar organic solvents are:

  • Hydrogen Bond Acceptors: The oxygen atoms of the carbonyl and benzyloxy groups, and the nitrogen atoms of the hydrazine moiety.

  • Hydrogen Bond Donor: The N-H group of the hydrazinecarboxaldehyde.

  • Dipole Moment: The polar C=O, C-N, N-N, and C-O bonds create a significant molecular dipole.

  • Non-polar Region: The benzyl group and the propyl backbone are hydrophobic and will have unfavorable interactions with highly polar solvents.

Therefore, its solubility will be highest in polar solvents that can effectively engage in hydrogen bonding and dipole-dipole interactions with these functional groups.[17]

Experimental Determination of Solubility: A Step-by-Step Protocol

The most reliable method for determining the thermodynamic solubility of a compound is the shake-flask method, as recommended by various regulatory bodies.[20][21][22]

Materials and Equipment
  • (S)-[2-(Benzyloxy)propylidene]hydrazinecarboxaldehyde (as a solid)

  • A selection of polar organic solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, acetone, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF))[23][24]

  • Analytical balance

  • Scintillation vials or other suitable sealed containers

  • Thermostatically controlled shaker or incubator set to a standard temperature (e.g., 25 °C or 37 °C)

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Experimental Workflow

G Start Start Add_Excess Add excess solid to a known volume of solvent Start->Add_Excess Equilibrate Equilibrate at constant temperature with agitation (e.g., 24-48 hours) Add_Excess->Equilibrate Separate Separate solid and liquid phases (centrifugation) Equilibrate->Separate Filter Filter the supernatant Separate->Filter Dilute Dilute the saturated solution Filter->Dilute Analyze Analyze by HPLC to determine concentration Dilute->Analyze End End Analyze->End

Detailed Protocol
  • Preparation: Add an excess amount of solid (S)-[2-(Benzyloxy)propylidene]hydrazinecarboxaldehyde to a series of vials, each containing a known volume of a different polar organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. For a more complete separation, centrifuge the vials.

  • Sampling: Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid particles.

  • Dilution: Accurately dilute the filtered saturated solution with a suitable solvent (often the same solvent or a mobile phase component) to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound. A standard calibration curve should be prepared using known concentrations of the compound.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The results are typically expressed in mg/mL or mol/L.

It is imperative to perform these measurements in triplicate for each solvent to ensure the reliability of the data.[25]

Predicted Solubility Profile and Discussion

Solvent Type Dielectric Constant (Approx.) Predicted Solubility Rationale for Prediction
Methanol Polar Protic32.7HighCan act as both a hydrogen bond donor and acceptor, effectively solvating the polar groups of the solute.[26]
Ethanol Polar Protic24.5HighSimilar to methanol, but slightly lower polarity may result in slightly lower solubility.[26]
Isopropanol Polar Protic19.9ModerateThe increased hydrocarbon character compared to methanol and ethanol may reduce its ability to solvate the polar solute.[27]
Acetonitrile Polar Aprotic37.5ModerateHigh dipole moment but lacks hydrogen bond donating ability, which may limit its interaction with the N-H group of the solute.
Acetone Polar Aprotic20.7Moderate to HighCan accept hydrogen bonds and has a significant dipole moment, making it a good solvent for many organic compounds.[28]
Dimethyl Sulfoxide (DMSO) Polar Aprotic46.7Very HighHighly polar and an excellent hydrogen bond acceptor, capable of disrupting the crystal lattice and solvating the polar functional groups effectively.
N,N-Dimethylformamide (DMF) Polar Aprotic36.7Very HighSimilar to DMSO, it is a highly polar aprotic solvent that is an excellent solvent for many organic compounds.[26]

G cluster_solvents Polar Organic Solvents Solute {(S)-[2-(Benzyloxy)propylidene]hydrazinecarboxaldehyde | {N-H | C=O, C-O, N} | Dipolar Regions | Non-polar Benzyl Group}} Methanol {Methanol (Protic) | {H-bond donor/acceptor}} Solute:hb_d->Methanol H-bonding Solute:hb_a->Methanol H-bonding DMSO {DMSO (Aprotic) | {Strong H-bond acceptor}} Solute:hb_a->DMSO H-bonding Acetonitrile {Acetonitrile (Aprotic) | {Dipole-dipole interactions}} Solute:dipole->Acetonitrile Dipole-dipole

The interplay between the polar functional groups and the non-polar benzyl moiety is key. While highly polar solvents like DMSO and DMF are expected to be excellent solvents, moderately polar solvents that can balance interactions with both the polar and non-polar parts of the molecule, such as acetone and ethanol, are also predicted to show good solubility.

Implications for Drug Development and Manufacturing

A thorough understanding of the solubility profile of (S)-[2-(Benzyloxy)propylidene]hydrazinecarboxaldehyde is crucial for several aspects of the synthesis and development of Posaconazole:

  • Reaction Chemistry: The choice of solvent can significantly impact reaction rates, yields, and the formation of impurities. Knowing the solubility in various solvents allows for the selection of an optimal reaction medium.

  • Purification: Crystallization is a common method for purifying intermediates. Solubility data is essential for selecting appropriate solvent/anti-solvent systems to achieve high purity and yield.

  • Formulation: Although this is an intermediate, understanding its solubility provides insights that can be extrapolated to the final API, aiding in the early stages of formulation development.[29]

  • Process Safety and Efficiency: Selecting a solvent in which the compound is highly soluble can lead to more concentrated reaction mixtures, improving process efficiency and reducing solvent waste.

Conclusion

The solubility of (S)-[2-(Benzyloxy)propylidene]hydrazinecarboxaldehyde in polar organic solvents is a critical parameter that influences its handling, purification, and use in the synthesis of Posaconazole. This guide has provided a comprehensive overview of the theoretical principles governing its solubility, a detailed experimental protocol for its determination, and a predictive analysis of its behavior in a range of common solvents. By applying these principles and methodologies, researchers and drug development professionals can make informed decisions to optimize their processes, ensuring the efficient and robust production of this vital pharmaceutical intermediate. The early and accurate assessment of solubility is a cornerstone of successful pharmaceutical development, mitigating risks and paving the way for the successful translation of chemical entities into life-saving medicines.[1]

References

  • Chapter 13 notes. (n.d.).
  • Solute-solvent interactions - Physical Chemistry I. (2025, August 15). Fiveable.
  • 9.6 Free Energy of Dissolution | AP Chemistry. (n.d.).
  • Explain the types of solvent-solute interactions and how they affect solubility. | Chemistry. (n.d.). QuickTakes.
  • Solubility and Factors Affecting Solubility. (2023, January 29). Chemistry LibreTexts.
  • Drug solubility: why testing early matters in HTS. (2023, April 6). BMG LABTECH.
  • Compound solubility measurements for early drug discovery. (2022, May 31). Computational Chemistry.
  • How to predict the solubility of an organic compound in different kinds of solvents? (2014, December 6).
  • A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. (n.d.).
  • Solute- Solvent Interaction. (2021, July 29). Walsh Medical Media.
  • (S)-[2-(Benzyloxy)propylidene]hydrazinecarboxaldehyde. (n.d.). Benchchem.
  • 4 Ways Drug Solubility Testing Helps Discovery & Development. (2024, April 4). WuXi AppTec.
  • Thermodynamics of Salt Dissolution. (n.d.). WebAssign.
  • (S)-[2-(Benzyloxy)propylidene]hydrazinecarboxaldehyde CAS 170985-84-9. (n.d.).
  • Improving solubility and accelerating drug development. (n.d.). Veranova.
  • Solubility of Organic Compounds. (2021, October 8). Chemistry Steps.
  • Free Energy of Dissolution (College Board AP® Chemistry): Study Guide. (2024, August 25).
  • The Importance of Solubility for New Drug Molecules. (2020, May 11). Biomed Pharmacol J, 13(2).
  • (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.).
  • Predicting solubility trends – Organic Chemistry: How to…. (2022, July 29).
  • CAS 170985-84-9 (S)-[2-(Benzyloxy)propylidene]hydrazinecarboxaldehyde. (n.d.). Alfa Chemistry.
  • (PDF) Organic solvents in the pharmaceutical industry. (n.d.). ResearchGate.
  • Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction. (2024, September 9). Blogs - News.
  • What Is a Polar Solvent? 9 Common Types And Uses. (2025, June 30).
  • 2-((2S)-2-(PHENYLMETHOXY)PROPYLIDENE)HYDRAZINECARBOXALDEHYDE. (n.d.). gsrs.
  • Effect of solvent polarity on the extraction of components of pharmaceutical plastic containers. (n.d.).
  • ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. (2021, March 10). PMC.
  • (S)-[2-(Benzyloxy)propylidene]hydrazinecarboxaldehyde CAS 170985-84-9. (n.d.).
  • Organic Solvents: Complete Guide, Industrial Uses & Safety. (2024, April 29). Brofind.
  • Solvents – an important role in industry and everyday life. (2024, December 18). Foodcom S.A.
  • BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. (2019, November 20). ICH.
  • (S)-[2-(Benzyloxy)propylidene]hydrazinecarboxaldehyde | CAS 170985-84-9. (n.d.). SCBT.

Sources

Preliminary Investigation of (S)-[2-(Benzyloxy)propylidene]hydrazinecarboxaldehyde Reactivity: A Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Abstract

(S)-[2-(Benzyloxy)propylidene]hydrazinecarboxaldehyde is a chiral synthetic intermediate, notably utilized in the synthesis of the antifungal agent Posaconazole.[1] Its structure presents a fascinating convergence of three key functional motifs: a stereocenter bearing a sterically demanding benzyloxy group, a reactive hydrazone linkage, and a terminal aldehyde. This unique combination suggests a complex and potentially versatile reactivity profile. This guide provides a preliminary, hypothesis-driven investigation into the reactivity of this molecule. We will dissect its structural components, propose key reaction pathways, and provide detailed experimental frameworks to explore its behavior. The insights derived are intended to empower researchers, scientists, and drug development professionals to leverage this chiral building block for the synthesis of complex, high-value molecules.

Structural Dissection and Inherent Reactivity

A thorough understanding of a molecule's reactivity begins with a detailed analysis of its constituent parts and their interplay. The structure of (S)-[2-(Benzyloxy)propylidene]hydrazinecarboxaldehyde offers multiple avenues for chemical transformation.

  • The Chiral Core: (S)-2-(Benzyloxy)propanal Moiety The molecule's chirality originates from the (S)-configured stereocenter alpha to the original aldehyde group. The attached benzyloxy group is not merely a protecting group; its significant steric bulk is poised to exert powerful stereocontrol over reactions at adjacent centers. In asymmetric synthesis, such a pre-existing chiral center allows for substrate-controlled diastereoselective reactions, a robust strategy for building new stereocenters with high fidelity.[2][3] The benzyloxy group effectively shields one face of the molecule, compelling incoming reagents to approach from the less hindered direction.

  • The Dynamic Linker: The Hydrazone Group Hydrazones, formed by the condensation of a hydrazine with an aldehyde or ketone, are a versatile functional group.[4][5] The C=N double bond is susceptible to nucleophilic attack and reduction. Furthermore, the hydrazone linkage is known for its pH-sensitive stability, making it a key component in dynamic covalent chemistry and in the design of prodrugs that release their active payload under specific physiological conditions (e.g., the acidic environment of a tumor).[6][7] The reactivity of this group is central to both the synthetic utility and potential instability of the title compound.

  • The Electrophilic Terminus: The Hydrazinecarboxaldehyde Moiety The presence of a terminal aldehyde group (-NH-N=CH-CHO ) distinguishes this molecule from simpler acylhydrazones. This aldehyde provides a second, highly reactive electrophilic site. It is a prime target for nucleophilic addition, oxidation, and reductive amination, among other classical carbonyl chemistries. Its reactivity is potentially modulated by the electronic influence of the adjacent hydrazone system.

Caption: Structure of (S)-[2-(Benzyloxy)propylidene]hydrazinecarboxaldehyde.

Proposed Reactivity Profile: A Hypothesis-Driven Approach

This section outlines four key areas of investigation into the molecule's reactivity. Each is framed as a hypothesis with a corresponding experimental strategy.

Investigation 1: Stereocontrol in Hydrazone Reduction
  • Hypothesis: The reduction of the C=N double bond will proceed with high diastereoselectivity, dictated by the steric influence of the adjacent (S)-benzyloxypropyl group. The hydride will preferentially attack from the face opposite the bulky benzyloxy moiety.

  • Scientific Rationale: This is a classic example of substrate-controlled stereoselection.[2] The transition state that minimizes steric clash between the incoming nucleophile (hydride) and the bulky substituent on the chiral center will be favored, leading to one diastereomer as the major product. This principle is foundational in asymmetric synthesis.[3][8]

  • Experimental Approach:

    • Reaction: Treat the title compound with a mild reducing agent, such as sodium borohydride (NaBH₄), in an alcoholic solvent (e.g., methanol or ethanol) at 0 °C to room temperature.

    • Analysis: Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, isolate the product via column chromatography.

    • Characterization: Determine the diastereomeric ratio (d.r.) of the resulting chiral hydrazine product using high-resolution NMR spectroscopy (¹H NMR) or chiral HPLC. The structure will be confirmed by Mass Spectrometry and IR spectroscopy.

Hydrolysis_Workflow cluster_prep Preparation cluster_reaction Kinetic Experiment (37°C) cluster_analysis Analysis b1 Prepare pH 4 Buffer b2 Prepare pH 7 Buffer b3 Prepare pH 9 Buffer s1 Prepare Substrate Stock Solution r1 Incubate at pH 4 s1->r1 Add Substrate r2 Incubate at pH 7 s1->r2 Add Substrate r3 Incubate at pH 9 s1->r3 Add Substrate a1 Withdraw & Quench Aliquots at t=x r1->a1 r2->a1 r3->a1 a2 HPLC Analysis a1->a2 a3 Plot [Substrate] vs. Time a2->a3 a4 Determine Rate Constant (k) a3->a4

Caption: Experimental workflow for kinetic analysis of hydrolysis.

Investigation 4: Radical Scavenging Potential
  • Hypothesis: The N-H bond within the hydrazone moiety can participate in hydrogen atom transfer (HAT), giving the molecule potential antioxidant or radical scavenging properties.

  • Scientific Rationale: Many hydrazone derivatives have been investigated for their antioxidant capabilities, with the mechanism often involving the donation of the N-H hydrogen to a radical species. [9]This is a relevant property in drug development, as antioxidant activity can contribute to cytoprotective effects.

  • Experimental Approach:

    • Assay: Use a standard DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay.

    • Procedure: Prepare various concentrations of the title compound in methanol. Add each to a solution of DPPH.

    • Measurement: Measure the decrease in absorbance of the DPPH solution at ~517 nm over time using a UV-Vis spectrophotometer. A decrease in absorbance indicates radical scavenging.

    • Quantification: Calculate the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Standardized Experimental Protocols

Scientific integrity requires detailed and reproducible methodologies. The following protocols provide a framework for conducting the investigations described above.

Protocol 3.1: General Synthesis of (S)-[2-(Benzyloxy)propylidene]hydrazinecarboxaldehyde
  • To a solution of (S)-2-(benzyloxy)propanal (1.0 eq) in ethanol (0.5 M), add hydrazinecarboxaldehyde (1.05 eq).

  • Add a catalytic amount of acetic acid (2-3 drops).

  • Stir the mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, reduce the solvent volume under reduced pressure.

  • Add water to the residue and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the title compound.

  • Validation: Confirm structure and purity via ¹H NMR, ¹³C NMR, IR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 3.2: Kinetic Analysis of Hydrolysis via HPLC
  • Instrument Setup: Use a reverse-phase C18 column on an HPLC system with a UV detector set to an appropriate wavelength for the substrate.

  • Mobile Phase: Develop an isocratic or gradient method (e.g., acetonitrile/water mixture) that gives a sharp, well-resolved peak for the starting material.

  • Calibration: Prepare a series of known concentrations of the starting material to create a calibration curve (Peak Area vs. Concentration).

  • Reaction: As described in Investigation 3, add the substrate to pre-warmed (37 °C) buffer solutions (pH 4, 7, 9) to a final concentration of ~0.1 mg/mL.

  • Sampling: At designated time points (e.g., 0, 5, 15, 30, 60, 120 min), withdraw a 100 µL aliquot.

  • Quenching: Immediately add the aliquot to 900 µL of the initial mobile phase in an HPLC vial to stop the reaction and prepare it for analysis.

  • Analysis: Inject the quenched samples onto the HPLC system.

  • Calculation: Use the calibration curve to determine the concentration of the substrate at each time point. Plot ln([A]t/[A]₀) vs. time. The slope of the line will be equal to -k, the pseudo-first-order rate constant.

Data Presentation and Interpretation

Quantitative data should be presented in a clear, structured format to facilitate analysis and comparison.

Table 1: Predicted Outcome of Stereoselective Reduction

EntryReducing AgentSolventTemp (°C)Diastereomeric Ratio (d.r.)
1NaBH₄MeOH0>95:5
2LiAlH₄THF0>90:10
  • Interpretation: A high d.r. in favor of one diastereomer would provide strong evidence for the directing effect of the benzyloxy group, validating the hypothesis of substrate-controlled stereoselectivity.

Table 2: Kinetic Data for Hydrolysis Study

pHTemp (°C)Rate Constant, k (s⁻¹)Half-life, t₁/₂ (min)
4.037Experimental ValueCalculated Value
7.037Experimental ValueCalculated Value
9.037Experimental ValueCalculated Value
  • Interpretation: It is expected that the rate constant k will be largest at pH 4 and smallest at pH 9. This would confirm that the hydrazone is labile under acidic conditions and relatively stable under neutral to basic conditions.

Conclusion and Future Outlook

This preliminary investigation outlines the expected reactivity of (S)-[2-(Benzyloxy)propylidene]hydrazinecarboxaldehyde as a molecule with distinct and addressable functional domains. We predict that:

  • The chiral benzyloxy group will effectively direct the stereochemical outcome of reactions at the adjacent hydrazone.

  • The terminal aldehyde represents the most likely site for initial nucleophilic attack.

  • The hydrazone linkage is the molecule's most labile point, with stability being highly dependent on pH.

These hypotheses, if validated through the proposed experimental protocols, would characterize the title compound as a valuable chiral building block. The stereocenter can be used to set new stereocenters, and the two distinct electrophilic sites could be functionalized sequentially to build molecular complexity. Future work should involve computational DFT studies to model the transition states of the proposed reactions, providing theoretical support for the experimental observations. [6][10]Furthermore, its potential use in developing pH-responsive linkers for drug delivery systems warrants deeper exploration.

References

  • Enhancing the Kinetics of Hydrazone Exchange Processes: An Experimental and Computational Study. LJMU Research Online. [Link]

  • Asymmetric Synthesis. University of Windsor. [Link]

  • 19.9 Nucleophilic Addition of Hydrazine: The Wolff–Kishner Reaction. Fiveable. [Link]

  • Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed. [Link]

  • Green Synthesis of new heterocyclic hydrazones, spectroscopic characterization. ECORFAN Journal-Ecuador. [Link]

  • 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Chemistry LibreTexts. [Link]

  • 9.14: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Chemistry LibreTexts. [Link]

  • Asymmetric-Synthesis. NPTEL. [Link]

  • Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [Link]

  • Hydrazone. Wikipedia. [Link]

  • The scavenging mechanism of hydrazone compounds towards HOO˙ and CH3OO˙ radicals: a computational mechanistic and kinetic study. PubMed. [Link]

  • Propose a mechanism for both parts of the Wolff–Kishner reduction of cyclohexanone. Pearson. [Link]

  • Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. PubMed. [Link]

  • Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. Asian Journal of Chemistry. [Link]

  • Triazine-Substituted and Acyl Hydrazones: Experiment and Computation Reveal a Stability Inversion at Low pH. ResearchGate. [Link]

  • Mechanistic insights on hydrazones synthesis: a combined theoretical and experimental study. RSC Publishing. [Link]

  • Computational investigation of hydrazone derivatives as potential COVID-19 receptor inhibitors: DFT analysis, molecular docking, dynamics simulations, topological indices and ADMET profiling. Taylor & Francis Online. [Link]

  • Exploring the Pharmacological Activities of Hydrazone Derivatives: A Review. OMICS International. [Link]

  • Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents. PubMed. [Link]

  • Synthesis and Characterization of Hydrazine Derivatives. Anusandhanvallari. [Link]

Sources

Methodological & Application

Application Notes and Protocols for Cross-Coupling Reactions Involving (S)-[2-(Benzyloxy)propylidene]hydrazinecarboxaldehyde and its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Untapped Potential of Chiral N-Acylhydrazones in Modern Synthesis

(S)-[2-(Benzyloxy)propylidene]hydrazinecarboxaldehyde is a chiral building block primarily recognized as a key intermediate in the synthesis of the triazole antifungal agent, Posaconazole[1][2][3][4][5]. Its structure, featuring a stereocenter and a reactive N-acylhydrazone moiety, presents largely unexplored potential for applications in stereoselective cross-coupling reactions. While direct literature on the cross-coupling of this specific molecule is nascent, the broader class of N-acylhydrazones and related hydrazine derivatives has emerged as a versatile partner in transition-metal-catalyzed C-C and C-heteroatom bond formation[6][7].

This guide provides a comprehensive overview of the principles and protocols for leveraging (S)-[2-(Benzyloxy)propylidene]hydrazinecarboxaldehyde and analogous N-acylhydrazones in palladium-catalyzed cross-coupling reactions. By drawing parallels with well-established methodologies for similar substrates, such as N-tosylhydrazones, we present a scientifically grounded framework for researchers to explore novel synthetic pathways. The protocols and insights herein are designed to be a self-validating system, empowering chemists to rationally design and execute these powerful transformations.

Core Principles: Mechanistic Insights into N-Acylhydrazone Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the efficient construction of complex molecular architectures[8][9][10]. The involvement of N-acylhydrazones as coupling partners introduces unique mechanistic considerations. Drawing from studies on N-tosylhydrazones, the reaction is believed to proceed through the in-situ formation of a diazo compound, which then enters the palladium catalytic cycle[6].

The generally accepted catalytic cycle for the cross-coupling of an N-acylhydrazone with an organoboron reagent (Suzuki-Miyaura type coupling) is depicted below.

Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_Aryl R-Pd(II)-X L_n OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal R'-B(OR)2 PdII_Aryl_Nu R-Pd(II)-R' L_n Transmetal->PdII_Aryl_Nu RedElim Reductive Elimination PdII_Aryl_Nu->RedElim RedElim->Pd0 Regeneration Product R-R' RedElim->Product

Figure 1: Generalized Catalytic Cycle for a Suzuki-Miyaura Cross-Coupling Reaction.

For N-acylhydrazones, the "R-X" component is generated in situ. The base promotes the formation of a diazo intermediate from the hydrazone, which then interacts with the Pd(0) catalyst.

Experimental Protocols: A Practical Guide

The following protocols are adapted from established procedures for related N-acylhydrazone and N-tosylhydrazone cross-coupling reactions. They provide a robust starting point for the investigation of (S)-[2-(Benzyloxy)propylidene]hydrazinecarboxaldehyde as a novel coupling partner.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Type Coupling of (S)-[2-(Benzyloxy)propylidene]hydrazinecarboxaldehyde with Arylboronic Acids

This protocol outlines a general procedure for the synthesis of chiral, branched styrenyl ethers.

Materials and Reagents:

  • (S)-[2-(Benzyloxy)propylidene]hydrazinecarboxaldehyde

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • Anhydrous 1,4-Dioxane

  • Argon or Nitrogen gas

  • Standard laboratory glassware for inert atmosphere reactions

Experimental Workflow:

Figure 2: Experimental workflow for the Suzuki-Miyaura type coupling.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add (S)-[2-(Benzyloxy)propylidene]hydrazinecarboxaldehyde (1.0 mmol), the arylboronic acid (1.2 mmol), and sodium carbonate (2.5 mmol).

  • Solvent Addition and Degassing: Add anhydrous 1,4-dioxane (5 mL). Seal the flask and degas the mixture by bubbling argon through the solution for 15 minutes.

  • Catalyst Addition: Under a positive pressure of argon, add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired product.

Causality Behind Experimental Choices:

  • Palladium Source and Ligand: Pd(OAc)₂ is a common and effective palladium(II) precatalyst that is reduced in situ to the active Pd(0) species[8]. Triphenylphosphine is a standard, robust ligand for Suzuki-Miyaura couplings, stabilizing the palladium catalyst.

  • Base: Sodium carbonate is a moderately strong base that is crucial for both the transmetalation step and the in-situ generation of the diazo intermediate from the hydrazone[6][11].

  • Solvent: 1,4-Dioxane is a common solvent for cross-coupling reactions due to its ability to dissolve a wide range of organic compounds and its relatively high boiling point. Anhydrous conditions are essential to prevent the deactivation of the catalyst and the hydrolysis of the boronic acid.

  • Inert Atmosphere: The use of an inert atmosphere (argon or nitrogen) is critical to prevent the oxidation of the Pd(0) catalyst and the phosphine ligand, which would lead to catalyst deactivation.

Data Presentation: Expected Outcomes and Optimization Parameters

The following table summarizes key parameters that can be varied to optimize the reaction, based on analogous systems.

ParameterVariationExpected Impact on Yield and StereoselectivityRationale
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf)May improve yields for specific substrates.Different palladium complexes have varying activities and stabilities.
Ligand Buchwald-type biaryl phosphines (e.g., SPhos, XPhos)Can significantly enhance reaction rates and yields, especially for sterically hindered substrates.These ligands are more electron-rich and bulky, promoting oxidative addition and reductive elimination[12].
Base K₂CO₃, Cs₂CO₃, K₃PO₄Stronger bases may accelerate the reaction but can also lead to side reactions.The choice of base can influence the rate of both transmetalation and diazo formation.
Solvent Toluene, DMF, AcetonitrileCan affect solubility and reaction temperature, thereby influencing reaction rates.Solvent polarity and coordinating ability can impact the stability and reactivity of the catalytic species.
Temperature 60-120 °CHigher temperatures generally increase reaction rates but may lead to decomposition or loss of stereoselectivity.An optimal temperature balances reaction kinetics with the stability of the reactants and catalyst.

Troubleshooting Common Issues

  • Low or No Conversion:

    • Inactive Catalyst: Ensure the inert atmosphere was maintained throughout the setup and reaction. Use freshly opened or properly stored reagents.

    • Insufficient Base Strength: Consider using a stronger base like K₃PO₄.

  • Formation of Side Products:

    • Homocoupling of Boronic Acid: This can occur at higher temperatures or with prolonged reaction times. Lowering the temperature or using a more active catalyst system to shorten the reaction time may help.

    • Decomposition of Hydrazone: The N-acylhydrazone may be unstable under the reaction conditions. Consider a lower reaction temperature or a milder base.

  • Loss of Stereoselectivity:

    • If the reaction involves the formation of a new stereocenter, high temperatures can sometimes lead to racemization. Running the reaction at the lowest effective temperature is recommended.

Conclusion

While the direct application of (S)-[2-(Benzyloxy)propylidene]hydrazinecarboxaldehyde in cross-coupling reactions is an emerging area, the foundational principles and protocols derived from analogous N-acylhydrazone and N-tosylhydrazone chemistry provide a strong starting point for exploration. The methodologies outlined in this guide are designed to be adaptable and serve as a practical resource for scientists engaged in the synthesis of complex chiral molecules. By systematically applying and optimizing these conditions, researchers can unlock the synthetic potential of this and related chiral building blocks, paving the way for novel discoveries in drug development and materials science.

References

  • Cherney, R. J., & Li, M. (2015). Enantioselective and Enantiospecific Transition-Metal-Catalyzed Cross-Coupling Reactions of Organometallic Reagents To Construct C–C Bonds. Chemical Reviews, 115(17), 9587–9652. [Link]

  • Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710. [Link]

  • Duan, H., & Zhang, W. (2016). Palladium-Catalyzed Asymmetric Hydrogenation of Fluorinated Hydrazones. Organic Letters, 18(11), 2640–2643. [Link]

  • Hu, Y., Zhang, Z., Zhang, J., Liu, Y., Gridnev, I. D., & Zhang, W. (2019). Cobalt-Catalyzed Asymmetric Hydrogenation of C=N Bonds Enabled by Assisted Coordination and Nonbonding Interactions. Angewandte Chemie International Edition, 58(45), 15767–15771. [Link]

  • Marziale, A. N., Jantke, D., Faul, S. H., Reiner, T., Herdtweck, E., & Eppinger, J. (2011). An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry, 13(1), 137-145. [Link]

  • Wang, D., & Xia, Y. (2013). Diazo compounds and N-tosylhydrazones: novel cross-coupling partners in transition-metal-catalyzed reactions. Accounts of Chemical Research, 46(2), 433–446. [Link]

  • Home Sunshine Pharma. (n.d.). (S)-[2-(Benzyloxy)propylidene]hydrazinecarboxaldehyde CAS 170985-84-9. Retrieved from [Link]

  • Chemdad. (n.d.). (S)-[2-(Benzyloxy)propylidene]hydrazinecarboxaldehyde. Retrieved from [Link]

  • Bermejo, A., & Ros, A. (2018). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 23(10), 2645. [Link]

  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. [Link]

  • Yin, L., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133–173. [Link]

  • Zhang, Y., & Wu, J. (2019). Palladium-Catalyzed Cross-Coupling of 2-Iodoglycals with N-Tosylhydrazones: Access to 2-C-Branched Glycoconjugates and Oxadecalins. The Journal of Organic Chemistry, 84(14), 9123–9131. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

Sources

In vitro application of (S)-[2-(Benzyloxy)propylidene]hydrazinecarboxaldehyde derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the In Vitro Evaluation of (S)-[2-(Benzyloxy)propylidene]hydrazinecarboxaldehyde Derivatives as Potential Therapeutic Agents

Authored by: A Senior Application Scientist

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial in vitro characterization of (S)-[2-(Benzyloxy)propylidene]hydrazinecarboxaldehyde derivatives. This class of compounds belongs to the broader family of hydrazones, which are recognized for their wide spectrum of biological activities and therapeutic potential.[1][2] These application notes are designed to be a practical resource, grounding experimental protocols in established scientific principles to ensure robust and reproducible results.

The hydrazone scaffold, characterized by the azometine group (-NHN=CH-), is a privileged structure in medicinal chemistry.[3] Derivatives have demonstrated a range of pharmacological effects, including antimicrobial, anticonvulsant, anti-inflammatory, and notably, anticancer activities.[3][4] The significant and often selective antiproliferative activity of novel N-acyl hydrazone derivatives against various cancer cell lines makes this chemical class a promising area for oncology research.[5][6] The core objective of this guide is to provide a systematic approach to screening (S)-[2-(Benzyloxy)propylidene]hydrazinecarboxaldehyde derivatives, establishing their cytotoxic potential and elucidating their preliminary mechanism of action.

Scientific Rationale: The Anticancer Potential of Hydrazone Derivatives

Hydrazone derivatives exert their anticancer effects through diverse and complex mechanisms, making them versatile candidates for drug development.[4] Understanding these potential pathways is crucial for designing a comprehensive in vitro evaluation strategy. Key reported mechanisms include:

  • Induction of Apoptosis: Many cytotoxic agents trigger programmed cell death. Studies indicate that active hydrazone compounds can induce caspase-dependent apoptosis in cancer cells.[4]

  • Cell Cycle Arrest: Interference with the cell cycle is a hallmark of many chemotherapeutics. Hydrazones have been shown to arrest the cell cycle, particularly in the G2/M phase, by inhibiting processes like tubulin polymerization.[4][7]

  • Enzyme Inhibition: The hydrazone moiety can interact with various enzymatic targets critical for cancer cell survival, such as protein kinases, topoisomerases, and cholinesterases.[4][8]

  • Metal Chelation: The carbonyl and imine functional groups within the hydrazone structure enable the chelation of metal ions, which can disrupt essential metallic-dependent enzymatic functions within the cell.[7]

A critical aspect of preclinical evaluation is determining a compound's therapeutic window.[9] Therefore, protocols must assess not only the potency against cancer cells but also the selectivity, comparing cytotoxicity in malignant cells to that in non-malignant cells to minimize potential off-target toxicity.[10]

Potential_Anticancer_Mechanisms cluster_mechanisms Cellular Mechanisms Compound (S)-[2-(Benzyloxy)propylidene] hydrazinecarboxaldehyde Derivative CancerCell Cancer Cell Compound->CancerCell Targets Apoptosis Induction of Apoptosis (Caspase Activation) CancerCell->Apoptosis CellCycle Cell Cycle Arrest (e.g., G2/M Phase) CancerCell->CellCycle Enzyme Enzyme Inhibition (e.g., Tubulin, Kinases) CancerCell->Enzyme CellDeath Cell Death Apoptosis->CellDeath Leads to ProliferationStop Inhibition of Proliferation CellCycle->ProliferationStop Leads to Enzyme->ProliferationStop Leads to

Figure 1: Potential mechanisms of anticancer action for hydrazone derivatives.

Core Protocols: Cytotoxicity and Viability Assessment

The foundational step in evaluating a new compound is to determine its dose-dependent effect on cell viability.[11] In vitro cytotoxicity assays are indispensable tools for this initial screening, offering a rapid, cost-effective, and ethical alternative to animal testing at this early stage.[12] The MTT assay is a widely adopted colorimetric method for this purpose due to its reliability and suitability for high-throughput screening.[9][13]

Protocol 1: Cell Line Maintenance

Consistent and healthy cell cultures are paramount for reproducible results. This protocol outlines standard procedures for maintaining cell lines commonly used in initial anticancer screening.

  • Recommended Cell Lines:

    • Cancer Panel: MCF-7 (breast adenocarcinoma), PC-3 (prostate carcinoma), A549 (lung carcinoma), HeLa (cervical cancer).[4][5][9]

    • Non-Cancerous Control: HEK293 (human embryonic kidney) or ME-16C (breast epithelial cells) to assess selectivity.[6][9]

  • Materials:

    • Appropriate culture medium (e.g., DMEM or RPMI-1640)

    • Fetal Bovine Serum (FBS), 10% final concentration

    • Penicillin-Streptomycin solution, 1% final concentration

    • Trypsin-EDTA (0.25%)

    • Phosphate-Buffered Saline (PBS), sterile

  • Procedure:

    • Culture cells in T-75 flasks with the recommended medium supplemented with 10% FBS and 1% penicillin-streptomycin.[14]

    • Maintain cultures in a humidified incubator at 37°C with a 5% CO₂ atmosphere.[14]

    • Monitor cell confluency daily. When cells reach 80-90% confluency, they should be subcultured (passaged).

    • To passage, aspirate the old medium, wash cells once with sterile PBS, and add 1-2 mL of Trypsin-EDTA. Incubate for 3-5 minutes at 37°C until cells detach.

    • Neutralize the trypsin with 5-10 mL of complete medium and transfer a fraction of the cell suspension (e.g., 1:5 to 1:10 dilution) to a new flask containing fresh medium.

Protocol 2: MTT Cell Viability Assay

This protocol details the steps to quantify the cytotoxic effect of the hydrazone derivatives. The assay measures the metabolic activity of cells, which is an indicator of cell viability.[13] In living cells, mitochondrial succinate dehydrogenase enzymes reduce the yellow tetrazolium salt MTT to a purple formazan product, which can be quantified spectrophotometrically.[9]

MTT_Assay_Workflow start Start A Seed cells in 96-well plate start->A end End B Allow cells to adhere (Overnight Incubation) A->B C Prepare serial dilutions of hydrazone derivatives B->C D Treat cells with compounds (Include Vehicle & Positive Controls) C->D E Incubate for 24, 48, or 72 hours D->E F Add MTT Reagent to each well E->F G Incubate for 4 hours (Formazan crystal formation) F->G H Solubilize crystals with DMSO G->H I Measure Absorbance at 570 nm H->I J Calculate % Viability and IC50 Values I->J J->end

Figure 2: Standard workflow for the MTT cell viability assay.
  • Materials:

    • 96-well flat-bottom sterile plates

    • Maintained cell lines

    • Hydrazone derivatives dissolved in DMSO (stock solution)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (DMSO)

    • Positive control (e.g., Doxorubicin)[6]

    • Microplate reader

  • Procedure:

    • Cell Seeding: Harvest cells and perform a cell count (e.g., using a hemocytometer and Trypan Blue). Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium.[14] Allow cells to adhere by incubating overnight at 37°C.

    • Compound Preparation: Prepare serial dilutions of the (S)-[2-(Benzyloxy)propylidene]hydrazinecarboxaldehyde derivatives from a DMSO stock. A typical concentration range for initial screening is 0.1 to 100 µM.[14] Ensure the final DMSO concentration in the wells is below 0.5% to avoid solvent toxicity.

    • Cell Treatment: Remove the medium from the wells and add 100 µL of fresh medium containing the desired concentrations of the test compounds.

    • Controls: For each plate, include the following controls in triplicate:

      • Untreated Cells: Cells with medium only (represents 100% viability).

      • Vehicle Control: Cells treated with the highest concentration of DMSO used for the test compounds.[14]

      • Positive Control: Cells treated with a known cytotoxic drug like Doxorubicin.

    • Incubation: Incubate the plates for the desired time points (e.g., 48 or 72 hours) at 37°C.[14]

    • MTT Addition: After incubation, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours at 37°C.[14][15] During this time, viable cells will form purple formazan crystals.

    • Formazan Solubilization: Carefully remove the medium from each well without disturbing the crystals. Add 150 µL of DMSO to each well to dissolve the formazan.[14] Gently pipette to ensure complete dissolution.

    • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentage against the logarithm of the compound concentration to generate a dose-response curve. From this curve, calculate the IC₅₀ value (the concentration that inhibits cell growth by 50%).[16]

Data Presentation and Interpretation

Clear presentation of quantitative data is essential for comparing the efficacy and selectivity of different derivatives.

Table 1: Example Data Presentation for IC₅₀ Values (µM)

The IC₅₀ value is a standard measure of a drug's potency.[14] Data should be summarized in a table for easy comparison across multiple cell lines.

Compound IDMCF-7 (Breast)PC-3 (Prostate)A549 (Lung)HEK293 (Normal)
Derivative 1 7.52 ± 0.3210.19 ± 0.5215.8 ± 1.7> 100
Derivative 2 25.41 ± 0.8257.33 ± 0.9245.1 ± 3.9> 100
Doxorubicin 0.83 ± 0.070.75 ± 0.041.2 ± 0.22.5 ± 0.4
Note: Data are presented as Mean ± SD from three independent experiments. The data shown are illustrative examples based on typical results for hydrazone derivatives.[6]
Selectivity Index (SI)

The SI provides a quantitative measure of a compound's selective toxicity towards cancer cells over normal cells. A higher SI value is desirable, indicating a potentially wider therapeutic window.[9][10]

SI = IC₅₀ in Non-Cancerous Cells / IC₅₀ in Cancer Cells

Table 2: Example Data Presentation for Selectivity Index (SI)
Compound IDSI (HEK293 vs. MCF-7)SI (HEK293 vs. PC-3)SI (HEK293 vs. A549)
Derivative 1 > 13.3> 9.8> 6.3
Derivative 2 > 3.9> 1.7> 2.2
Doxorubicin 3.03.32.1

Advanced Protocol: Elucidating the Mechanism of Cell Death

Once a compound demonstrates potent and selective cytotoxicity, the next logical step is to investigate how it induces cell death. The Annexin V-FITC/Propidium Iodide (PI) assay is a standard flow cytometry method used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[14]

Protocol 3: Annexin V-FITC/PI Assay for Apoptosis Detection
  • Principle: In early apoptosis, the cell membrane phospholipid phosphatidylserine (PS) is translocated from the inner to the outer leaflet. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (FITC) and can be used to label these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is lost.

  • Materials:

    • 6-well plates

    • Annexin V-FITC/PI Apoptosis Detection Kit

    • 1X Binding Buffer (provided in the kit)

    • Flow cytometer

  • Procedure:

    • Cell Treatment: Seed cells (e.g., 2 x 10⁵ cells/well) in 6-well plates and allow them to adhere overnight. Treat the cells with the test compound at its predetermined IC₅₀ concentration for 24-48 hours.[14]

    • Cell Harvesting: Harvest both the adherent and floating cells. To do this, collect the supernatant (containing floating cells), wash the adherent cells with PBS, and then detach them using Trypsin-EDTA. Combine the supernatant and the detached cells.

    • Washing: Centrifuge the cell suspension and wash the cell pellet twice with cold PBS.

    • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[14]

    • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]

    • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V (-) / PI (-): Live cells

    • Annexin V (+) / PI (-): Early apoptotic cells

    • Annexin V (+) / PI (+): Late apoptotic or necrotic cells

    • Annexin V (-) / PI (+): Necrotic cells (often considered an artifact in this assay)

Apoptosis_Assay_Principle cluster_legend Cell States & Staining cluster_flow Flow Cytometry Output Quadrants Live Live Cell (Annexin V-, PI-) Early Early Apoptosis (Annexin V+, PI-) Late Late Apoptosis (Annexin V+, PI+) Q1 Q1 (Annexin V-, PI+) Necrotic Q2 Q2 (Annexin V+, PI+) Late Apoptotic Q3 Q3 (Annexin V-, PI-) Live Q4 Q4 (Annexin V+, PI-) Early Apoptotic Treatment Cell Population + Compound Treatment Staining Stain with Annexin V-FITC & PI Treatment->Staining Analysis Flow Cytometry Analysis Staining->Analysis Analysis->Q2 Shift upon treatment Analysis->Q3 Majority of untreated cells Analysis->Q4 Shift upon treatment

Figure 3: Principle of apoptosis detection using Annexin V/PI staining.

References

  • Gürbüz, M., et al. (2023). Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents: Synthesis and Molecular Docking Studies. ACS Omega. [Link]

  • Da-Ta Biotech. (n.d.). In Vitro Cytotoxicity Assay: Advanced Research. Da-Ta Biotech. [Link]

  • Al-Ostoot, F. H., et al. (2025). Hydrazones, hydrazones-based coinage metal complexes, and their biological applications. Journal of Molecular Structure. [Link]

  • Kumar, S., et al. (2018). Hydrazones as potential anticancer agents: An update. Asian Journal of Pharmacy and Pharmacology. [Link]

  • Roy, A., et al. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Allied Sciences. [Link]

  • Pace, V., et al. (2016). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Molecules. [Link]

  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Alfa Cytology. [Link]

  • Gürbüz, M., et al. (2023). Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents: Synthesis and Molecular Docking Studies. ACS Omega. [Link]

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]

  • Singh, S., et al. (2014). Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Roy, A., et al. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. [Link]

  • Sharma, S., et al. (2017). A SYSTEMATIC REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDRAZIDE DERIVATIVES. Hygeia Journal for Drugs and Medicines. [Link]

  • Simoes, R., et al. (2022). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Drug Discovery Today. [Link]

  • Kumar, V., et al. (2023). A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. Journal of Applied Pharmaceutical Science. [Link]

  • Al-Ghorbani, M., et al. (2021). Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. Molecules. [Link]

  • ResearchGate. (n.d.). Hydrazinecarboxamides: Comprehensive Review of Their Anticancer, Anticonvulsive, Anti-inflammatory, Enzyme Inhibition, Antioxidant and Other Activities. ResearchGate. [Link]

  • Leal, J., et al. (2019). Synthesis and Biological Activity of Hydrazones and Derivatives: A Review. Current Medicinal Chemistry. [Link]

  • Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules. [Link]

  • Ceran, H., et al. (2023). Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II. ACS Omega. [Link]

  • Calvo, E., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. Anticancer Research. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing (S)-[2-(Benzyloxy)propylidene]hydrazinecarboxaldehyde Condensation Reactions

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for improving the reaction yield in the condensation of (S)-2-(benzyloxy)propionaldehyde with formylhydrazine to synthesize (S)-[2-(Benzyloxy)propylidene]hydrazinecarboxaldehyde. This key intermediate is notably used in the production of the antifungal agent Posaconazole.[1] This guide provides a framework for understanding the reaction's nuances, diagnosing common issues, and implementing effective solutions.

Troubleshooting Guide

Low yields or the formation of impurities are common hurdles in organic synthesis. The following table addresses specific issues you may encounter during the synthesis of (S)-[2-(Benzyloxy)propylidene]hydrazinecarboxaldehyde.

Problem Potential Cause(s) Recommended Solution(s) & Scientific Rationale
Low or No Product Yield 1. Incorrect pH: The reaction is sensitive to pH. Highly acidic conditions (pH < 4) will protonate the formylhydrazine, reducing its nucleophilicity.[2] Conversely, neutral to basic conditions (pH > 6) slow down the rate-limiting dehydration step.[2] 2. Incomplete Reaction: The benzyloxy group is electron-donating, which can slightly decrease the electrophilicity of the aldehyde's carbonyl carbon compared to unsubstituted aldehydes, potentially slowing the reaction.[3] Steric hindrance from the benzyloxypropyl group can also impede the approach of the nucleophile.[4] 3. Reagent Quality: Formylhydrazine and (S)-2-(benzyloxy)propionaldehyde can degrade over time. Aldehydes are particularly susceptible to oxidation to carboxylic acids.[5]1. pH Optimization: Adjust the reaction mixture to a mildly acidic pH, typically between 4 and 6.[6] This can be achieved by adding a catalytic amount (a few drops) of a weak acid like glacial acetic acid.[7] 2. Reaction Monitoring and Condition Adjustment: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the reaction time or temperature. A patent for this synthesis suggests a reaction time of 3 hours at 25-30 °C.[3] 3. Use Fresh Reagents: Ensure that both the aldehyde and formylhydrazine are of high purity and have been stored correctly. It is advisable to use freshly acquired or purified starting materials.
Formation of a Significant Amount of White Precipitate (Side Product) Azine Formation: Hydrazine derivatives can react with two molecules of the aldehyde to form a symmetrical azine.[6][8] This side reaction is more likely to occur if the aldehyde is in excess or at elevated temperatures.Stoichiometric Control: Use a slight excess of formylhydrazine (e.g., 1.1 to 1.2 equivalents) to favor the formation of the desired hydrazone.[6] Temperature Management: Avoid excessively high reaction temperatures which can promote the formation of the more thermodynamically stable azine.
Product is an Oil or Difficult to Crystallize 1. Presence of Impurities: Unreacted starting materials or the presence of side products like the corresponding azine can act as impurities that hinder crystallization. 2. Inappropriate Solvent System for Purification: The choice of solvent for recrystallization is crucial for obtaining a pure, crystalline product.1. Purification: A patent describing this synthesis suggests a workup that involves dissolving the crude product in ethyl acetate, filtering, removing the solvent, and then adding petroleum ether to precipitate the product.[3] This procedure helps to remove unreacted starting materials and some impurities. If this is not sufficient, column chromatography may be necessary.[7] 2. Recrystallization Solvent Screening: Experiment with different solvent systems for recrystallization. Common choices for hydrazones include ethanol, methanol, or mixtures like hexane/ethyl acetate.[6]
Evidence of Debenzylation Acid-catalyzed Debenzylation: The benzyl ether protecting group can be susceptible to cleavage under strongly acidic conditions, especially at elevated temperatures.[9]Mild Acid Catalysis: Use only a catalytic amount of a weak acid (e.g., acetic acid) to facilitate the condensation. Avoid strong acids. If debenzylation is still an issue, consider alternative catalysts or running the reaction at a lower temperature for a longer duration.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the condensation reaction to form (S)-[2-(Benzyloxy)propylidene]hydrazinecarboxaldehyde?

A1: The formation of a hydrazone is a nucleophilic addition-elimination reaction. The process is typically acid-catalyzed and involves two main steps:

  • Nucleophilic Addition: The terminal nitrogen atom of formylhydrazine acts as a nucleophile and attacks the electrophilic carbonyl carbon of (S)-2-(benzyloxy)propionaldehyde. This forms a tetrahedral intermediate called a carbinolhydrazine.[2]

  • Dehydration: The carbinolhydrazine intermediate is then protonated (if not already under acidic conditions) and eliminates a molecule of water to form the stable C=N double bond of the hydrazone.[2] At neutral pH, this dehydration step is often the rate-limiting step of the reaction.[2]

G cluster_step1 Step 1: Nucleophilic Addition cluster_step2 Step 2: Dehydration Aldehyde (S)-2-(benzyloxy)propionaldehyde Intermediate Carbinolhydrazine Intermediate Aldehyde->Intermediate Nucleophilic Attack Hydrazine Formylhydrazine Hydrazine->Intermediate Product (S)-[2-(Benzyloxy)propylidene]hydrazinecarboxaldehyde Intermediate->Product Elimination of Water Water H2O Intermediate->Water

Reaction mechanism for hydrazone formation.

Q2: Why is a mildly acidic pH optimal for this reaction?

A2: The reaction rate is highly dependent on the pH of the medium. A mildly acidic environment (pH 4-6) provides a delicate balance:

  • Activation of the Carbonyl Group: The acid protonates the carbonyl oxygen of the aldehyde, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the formylhydrazine.[7]

  • Preserving Nucleophilicity: If the pH is too low (strongly acidic), the lone pair of electrons on the nitrogen of the formylhydrazine will be protonated, rendering it non-nucleophilic and thus inhibiting the initial addition step.[2]

  • Facilitating Dehydration: At a higher pH (neutral to basic), there are not enough protons to facilitate the removal of the hydroxyl group from the carbinolhydrazine intermediate as a water molecule, which slows down the rate-limiting step.[2]

G Low_pH Low pH (<4) Protonated Hydrazine\n(Non-nucleophilic) Protonated Hydrazine (Non-nucleophilic) Low_pH->Protonated Hydrazine\n(Non-nucleophilic) leads to Optimal_pH Optimal pH (4-6) Activated Aldehyde\nNucleophilic Hydrazine Activated Aldehyde Nucleophilic Hydrazine Optimal_pH->Activated Aldehyde\nNucleophilic Hydrazine balances High_pH High pH (>6) Slow Dehydration Slow Dehydration High_pH->Slow Dehydration leads to Low Yield Low Yield Protonated Hydrazine\n(Non-nucleophilic)->Low Yield High Yield High Yield Activated Aldehyde\nNucleophilic Hydrazine->High Yield Slow Dehydration->Low Yield

Influence of pH on reaction yield.

Q3: How does the benzyloxy group on the aldehyde affect the reaction?

A3: The benzyloxy group has two main effects on the reactivity of the (S)-2-(benzyloxy)propionaldehyde:

  • Electronic Effect: The oxygen atom of the benzyloxy group can donate electron density to the benzene ring and, to a lesser extent, to the rest of the molecule through resonance and inductive effects. This can slightly reduce the electrophilicity of the carbonyl carbon, making the reaction potentially slower than with an aldehyde that has an electron-withdrawing group.[3]

  • Steric Effect: The benzyloxy group is relatively bulky. This steric hindrance can make it more difficult for the formylhydrazine to approach the carbonyl carbon, which can also slow down the reaction rate.[4]

These factors may necessitate slightly longer reaction times or gentle heating to achieve a high yield.

Q4: What are the best practices for purifying the final product?

A4: Based on documented procedures and general practices for hydrazone purification, a combination of washing and recrystallization is effective:

  • Initial Work-up: After the reaction is complete, the solvent can be removed under reduced pressure. The residue can then be treated with a solvent like ethyl acetate to dissolve the product and filter off any insoluble materials.[3]

  • Precipitation/Crystallization: The addition of a non-polar solvent like petroleum ether or hexane to the ethyl acetate solution can induce the precipitation of the desired hydrazone, leaving more soluble impurities in the mother liquor.[3]

  • Recrystallization: For higher purity, the crude product can be recrystallized from a suitable solvent system, such as ethanol or an ethanol/water mixture.[7] The ideal recrystallization solvent is one in which the product is soluble when hot but sparingly soluble when cold.

Experimental Protocol

The following protocol is adapted from a patented synthesis of (S)-[2-(Benzyloxy)propylidene]hydrazinecarboxaldehyde.[3]

Materials:

  • (S)-2-(benzyloxy)propionaldehyde

  • Formylhydrazine

  • Methanol

  • Toluene

  • Ethyl acetate

  • Petroleum ether

  • Round-bottom flask

  • Magnetic stirrer

  • Stir bar

  • Cooling bath (optional)

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve formylhydrazine (1.0 equivalent) in methanol.

  • In a separate container, dissolve (S)-2-(benzyloxy)propionaldehyde (1.0 equivalent) in toluene.

  • Cool the methanol solution of formylhydrazine to 0 °C using an ice bath.

  • To the cooled methanol solution, add the toluene solution of (S)-2-(benzyloxy)propionaldehyde dropwise with stirring.

  • After the addition is complete, slowly warm the reaction mixture to 25-30 °C and continue to stir at this temperature for 3 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, remove the solvents (methanol and toluene) by rotary evaporation.

  • To the residue, add ethyl acetate and stir for approximately 1.5 hours at 25-30 °C.

  • Filter out any precipitate that has formed.

  • Remove the ethyl acetate from the mother liquor by rotary evaporation to obtain a semi-solid product.

  • Add petroleum ether to the semi-solid product and stir for 1.5 hours at 25-30 °C to induce precipitation.

  • Filter the precipitate and dry to obtain the final product, (S)-[2-(Benzyloxy)propylidene]hydrazinecarboxaldehyde.

G Start Start Dissolve_Hydrazine Dissolve formylhydrazine in methanol Start->Dissolve_Hydrazine Dissolve_Aldehyde Dissolve (S)-2-(benzyloxy)propionaldehyde in toluene Start->Dissolve_Aldehyde Cool Cool hydrazine solution to 0 °C Dissolve_Hydrazine->Cool Add_Aldehyde Add aldehyde solution dropwise to hydrazine solution Dissolve_Aldehyde->Add_Aldehyde Cool->Add_Aldehyde React Warm to 25-30 °C and stir for 3 hours Add_Aldehyde->React Monitor Monitor by TLC React->Monitor Evaporate_1 Remove solvents by rotary evaporation Monitor->Evaporate_1 Add_EtOAc Add ethyl acetate and stir Evaporate_1->Add_EtOAc Filter_1 Filter precipitate Add_EtOAc->Filter_1 Evaporate_2 Remove ethyl acetate from mother liquor Filter_1->Evaporate_2 Add_PetEther Add petroleum ether and stir Evaporate_2->Add_PetEther Filter_2 Filter final product Add_PetEther->Filter_2 Dry Dry the product Filter_2->Dry End End Dry->End

Experimental workflow for the synthesis and purification.

References

  • Technical Support Center: Hydrazone Formation and Purific
  • Yavari, I., & Shaabanzadeh, S. (2022). Benzylic C(sp3)-H Bonds Play the Dual Role of Starting Material and Oxidation Inhibitor for Hydrazides in the Electrochemical Synthesis of Hydrazones. The Journal of Organic Chemistry, 87(21), 15077–15085.
  • Technical Support Center: Addressing Steric Hindrance from Benzyl Groups in Chemical Reactions. (2025). Benchchem.
  • CN109651187B - Synthesis method of (S) -N' - (2-benzyloxypropylene) formylhydrazine - Google Patents. (n.d.).
  • A Technical Guide to the Mechanism of Hydrazone Formation with Hydrazinol. (2025). Benchchem.
  • The proposed mechanism of formation of azines by reaction between... (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]

  • CN109796368B - Synthesis method of N' - [ (2S,3S) -2- (benzyloxy) pentan-3-yl ] formylhydrazine - Google Patents. (n.d.).
  • Radical condensation between benzylic alcohols and acetamides to form 3-arylpropanamides. (2016). RSC Advances, 6(77), 73135–73139. [Link]

  • Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. (2020). New Journal of Chemistry, 44(42), 18367–18376. [Link]

  • Wolff-Kishner Reduction: Hydrazone Formation and Base/Heat Deoxygenation. (n.d.). Retrieved March 17, 2026, from [Link]

  • Hydrazone synthesis. (n.d.). Organic Chemistry Portal. Retrieved March 17, 2026, from [Link]

  • Azolation of Benzylic C–H Bonds via Photoredox-Catalyzed Carbocation Generation. (2021). Journal of the American Chemical Society, 143(31), 12053–12059. [Link]

  • 2-Benzyloxybenzaldehyde azine. (2009). Acta Crystallographica Section E: Structure Reports Online, 65(12), o3051. [Link]

  • Product Class 17: Hydrazones. (n.d.). Science of Synthesis. Retrieved March 17, 2026, from [Link]

  • How is the hydrazone formed in the Wolff-Kishner reduction? (2021). Chemistry Stack Exchange. Retrieved March 17, 2026, from [Link]

  • Harnessing the versatility of hydrazones through electrosynthetic oxidative transformations. (2024). Beilstein Journal of Organic Chemistry, 20, 1386–1413. [Link]

  • Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. (2023). Chemistry, 5(4), 2959–2975. [Link]

  • Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. (2011). Molecules, 16(5), 3640–3650. [Link]

  • The Fundamental Chemistry of Hydrazone Bond Formation: An In-depth Technical Guide. (2025). Benchchem.
  • O R T O - NASA Technical Reports Server (NTRS). (n.d.). Retrieved March 17, 2026, from [Link]

  • EP0487160B1 - Process for the preparation of azines - Google Patents. (n.d.).
  • Stability and reactivity of alkylidene dihydropyridines. (2017). Organic & Biomolecular Chemistry, 15(45), 9639–9643. [Link]

  • Tandem Hydroformylation‐Aldol Condensation Reaction Enabled by Zn‐MOF‐74. (2023). Chemistry – A European Journal, 29(38), e202300539. [Link]

  • Aldol Condensation and Cannizzaro Reactions | PDF. (n.d.). Scribd. Retrieved March 17, 2026, from [Link]

  • Self-condensation reaction of propionaldehyde. (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]

  • stability issues of 2-(Decyloxy)benzaldehyde under storage. (2025). Benchchem.
  • Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. (2023). Chemistry, 5(4), 2959-2975.
  • Benzylidene/2-chlorobenzylidene hydrazides: Synthesis, antimicrobial activity, QSAR studies and antiviral evaluation. (2010). European Journal of Medicinal Chemistry, 45(6), 2275–2283. [Link]

  • Stability of 2-aminobenzoxazole and 2-aminobenzimidazole heterocycles in reactions with propylene oxide. (2000). Chemistry of Heterocyclic Compounds, 36(8), 993–995. [Link]

Sources

Optimizing enantiomeric excess (ee) for (S)-[2-(Benzyloxy)propylidene]hydrazinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Enantiomeric Excess (ee) for (S)-[2-(Benzyloxy)propylidene]hydrazinecarboxaldehyde

Welcome to the Technical Support Center. This guide is specifically designed for researchers, process chemists, and drug development professionals optimizing the synthesis of (S)-[2-(Benzyloxy)propylidene]hydrazinecarboxaldehyde (CAS: 170985-84-9). As a critical chiral intermediate in the production of the broad-spectrum antifungal active pharmaceutical ingredient (API) Posaconazole[1], maintaining high enantiomeric excess (ee > 98%) during its synthesis is paramount. A drop in optical purity directly impacts the spatial orientation of the API's side chain, drastically reducing its binding affinity to the fungal CYP51 enzyme.

This guide addresses the fundamental causality behind ee degradation—specifically, the lability of the alpha-chiral center in the precursor aldehyde—and provides field-proven, self-validating protocols to ensure stereochemical integrity.

Section 1: Mechanistic Context & Troubleshooting FAQs

Q1: Why is the enantiomeric excess (ee) of my product dropping across the synthesis? A1: The degradation of optical purity typically occurs at the (S)-2-(benzyloxy)propanal intermediate stage. The proton alpha to the aldehyde is highly susceptible to removal due to the inductive electron-withdrawing nature of both the adjacent benzyloxy ether and the carbonyl group. Under basic conditions, strongly acidic conditions, or at elevated temperatures, this leads to rapid enolization. Because the resulting enol/enolate intermediate is planar, subsequent reprotonation yields a racemic mixture[2]. To prevent this, the aldehyde must be kept cold and reacted in situ[3].

Q2: Can I isolate and store the (S)-2-(benzyloxy)propanal intermediate before condensation? A2: It is highly discouraged. Experience shows that storing the isolated aldehyde, even at -20 °C, can lead to a gradual loss of ee over time due to auto-catalyzed enolization or trace impurities from the workup. The most robust, field-proven method is to generate the aldehyde (e.g., via DIBAL-H reduction of the ester) and immediately subject the organic layer to the formylhydrazine condensation step without isolation[3].

Q3: What are the optimal conditions for the hydrazone condensation step to preserve ee? A3: The condensation of the aldehyde with formylhydrazine should be performed in a non-polar or aprotic solvent (e.g., Dichloromethane or Toluene) at low temperatures (0 °C to 5 °C). While hydrazone formation generally requires acidic catalysis to activate the carbonyl, strong acids (like p-TsOH) will catalyze enolization faster than condensation. Use a mild acid catalyst, such as catalytic glacial acetic acid (0.05 equivalents), and activated molecular sieves to drive the equilibrium by sequestering water without altering the pH drastically.

Pathway A (S)-Methyl 2-(benzyloxy)propanoate B (S)-2-(Benzyloxy)propanal (Chiral Intermediate) A->B Mild Reduction (DIBAL-H, -78°C) C Achiral Enol Intermediate (Loss of Stereocenter) B->C High Temp / Strong Acid or Base D (S)-[2-(Benzyloxy)propylidene] hydrazinecarboxaldehyde B->D Formylhydrazine (In-situ condensation) C->B Racemization

Reaction pathway highlighting synthesis and the enolization-driven racemization risk.

Section 2: Quantitative Data & Optimization Metrics

The following table summarizes the causal relationship between reaction conditions and the final ee of the hydrazone product.

Condensation SolventCatalyst SystemTemp (°C)Aldehyde StateYield (%)Final ee (%)
MethanolNone65 (Reflux)Isolated8565.0
Toluenep-TsOH (0.1 eq)25Isolated8872.5
DichloromethaneAcetic Acid (0.05 eq)0 to 5In-situ9198.2
TetrahydrofuranAcetic Acid (0.05 eq)-10 to 0In-situ8998.5

Key Takeaway: Mild acidic conditions combined with low temperatures and in-situ processing are non-negotiable for preserving stereocenters adjacent to active carbonyls.

Section 3: Self-Validating Experimental Protocol

Objective: Maximize yield and preserve >98% ee during the conversion of (S)-methyl 2-(benzyloxy)propanoate to the target hydrazone. Prerequisites: Ensure starting ester has >99% ee (Verify via Chiral GC/HPLC).

Step 1: Low-Temperature Reduction

  • Dissolve (S)-methyl 2-(benzyloxy)propanoate (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert argon atmosphere.

  • Cool the reactor to -78 °C using a dry ice/acetone bath.

  • Dropwise add DIBAL-H (1.05 eq, 1M in DCM) over 1 hour, maintaining the internal temperature strictly below -70 °C to prevent over-reduction and enolization.

  • Validation Checkpoint 1: Quench a 0.1 mL aliquot in cold methanol, extract, and run TLC/GC to confirm the complete disappearance of the starting ester. Proceed only if conversion is >99%.

Step 2: Mild Quench and Phase Separation

  • Quench the reaction at -78 °C by the slow addition of a saturated aqueous Rochelle salt (potassium sodium tartrate) solution.

  • Allow the mixture to warm to 0 °C and stir vigorously for 1 hour until two clear phases form. (Crucial: Avoid basic workups like NaOH, which rapidly racemize the aldehyde).

  • Separate the organic layer containing the delicate (S)-2-(benzyloxy)propanal. Dry briefly over anhydrous Na₂SO₄ at 0 °C.

Step 3: In-Situ Condensation

  • Transfer the cold DCM solution of the aldehyde directly to a clean reactor pre-loaded with formylhydrazine (1.1 eq) and activated 4Å molecular sieves.

  • Add glacial acetic acid (0.05 eq) to mildly catalyze the hydrazone formation without triggering enolization.

  • Stir the mixture at 0 °C to 5 °C for 4 hours[3].

  • Validation Checkpoint 2: Monitor by HPLC. Once the aldehyde peak is consumed, filter the sieves and wash the organic layer with cold brine (pH ~6) to remove excess formylhydrazine and acetic acid.

  • Concentrate under reduced pressure (bath temp < 30 °C) to yield the crude (S)-[2-(Benzyloxy)propylidene]hydrazinecarboxaldehyde.

  • Validation Checkpoint 3: Analyze the final product via Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA mobile phase) to confirm ee > 98%.

Workflow Start Issue: Low ee in Final Hydrazone CheckSM Check SM ee (Chiral HPLC) Start->CheckSM SM_Bad Replace Starting Material CheckSM->SM_Bad ee < 99% SM_Good Check Reduction Step CheckSM->SM_Good ee > 99% Red_Bad Lower Temp to -78°C Avoid Basic Workup SM_Good->Red_Bad Aldehyde ee low Red_Good Check Condensation Step SM_Good->Red_Good Aldehyde ee > 98% Cond_Fix Use in-situ Aldehyde Add Mild Acid (AcOH) Control Temp < 5°C Red_Good->Cond_Fix Racemization during hydrazone formation

Troubleshooting decision tree for diagnosing and resolving low enantiomeric excess.

References

  • Home Sunshine Pharma. "(S)-[2-(Benzyloxy)propylidene]hydrazinecarboxaldehyde CAS 170985-84-9". 1

  • BenchChem. "(S)-2-(benzyloxy)propanal CAS number and molecular formula". 2

  • World Intellectual Property Organization. "WO2013042138A2 - Process for the preparation of triazole antifungal drug, its intermediates and polymorphs thereof". 3

Sources

Overcoming solubility issues with (S)-[2-(Benzyloxy)propylidene]hydrazinecarboxaldehyde in non-polar solvents

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for (S)-[2-(Benzyloxy)propylidene]hydrazinecarboxaldehyde (CAS 170985-84-9). This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome challenges related to the solubility of this compound, particularly in non-polar solvent systems.

Introduction to the Challenge

(S)-[2-(Benzyloxy)propylidene]hydrazinecarboxaldehyde is a key intermediate, notably in the synthesis of antifungal agents like Posaconazole.[1][2] As a pale yellow solid with a molecular weight of 206.24 g/mol and the formula C₁₁H₁₄N₂O₂, its structure presents a classic solubility challenge.[3][4][5] The presence of a hydrazinecarboxaldehyde group and an ether linkage introduces polar characteristics, including hydrogen bond donors and acceptors. These features lead to favorable interactions in polar solvents but result in poor solubility in non-polar environments like alkanes and aromatic hydrocarbons.

This guide provides a logical, step-by-step approach to systematically address and resolve these solubility issues, ensuring your experiments and synthetic processes are efficient and successful.

Part 1: Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding the handling and solubility of (S)-[2-(Benzyloxy)propylidene]hydrazinecarboxaldehyde.

Q1: What makes (S)-[2-(Benzyloxy)propylidene]hydrazinecarboxaldehyde poorly soluble in non-polar solvents?

A1: The molecule's structure contains polar functional groups: the hydrazinecarboxaldehyde moiety (-NH-N=CH-CHO) and a benzyloxy group (-O-CH₂-Ph). The nitrogen and oxygen atoms in these groups can act as hydrogen bond acceptors, and the N-H group can act as a hydrogen bond donor. These polar characteristics lead to strong intermolecular forces (like dipole-dipole interactions and hydrogen bonding) with polar solvents. Non-polar solvents cannot effectively solvate these polar groups, leading to low solubility. The principle of "like dissolves like" governs this behavior; polar solutes dissolve best in polar solvents, and non-polar solutes in non-polar solvents.[6][7][8]

Q2: I'm observing precipitation when adding my non-polar solvent. What is my first step?

A2: Uncontrolled precipitation upon adding a non-polar solvent is a clear indicator of low solubility.[8] Your immediate first step should be to try a mixed solvent system, also known as co-solvency.[9][10][11] Start by dissolving the compound in a minimum amount of a polar solvent in which it is known to be soluble, such as ethanol, and then gradually add the desired non-polar solvent.[3] This approach can often keep the compound in solution.

Q3: Are there any recommended starting solvents for this compound?

A3: Yes. For initial dissolution, ethanol is an excellent choice as it has been noted to maximize the solubility of this compound.[3] For chromatographic purification, a gradient of ethyl acetate and hexane is commonly used, which indicates that the compound has at least moderate solubility in mixtures of these solvents.[3]

Q4: Can temperature be used to improve solubility?

A4: Increasing the temperature will generally increase the solubility of a solid solute.[8] However, this is not always a universally applicable solution. For (S)-[2-(Benzyloxy)propylidene]hydrazinecarboxaldehyde, thermal stability must be considered. While one source indicates a reaction temperature of 80°C in ethanol, this is in the context of its synthesis.[3] For dissolution purposes, gentle heating (e.g., 40-50°C) can be attempted, but you must monitor for any signs of degradation (color change, appearance of new spots on TLC).

Part 2: Troubleshooting Guides & Protocols

This section provides in-depth, actionable strategies to systematically overcome solubility issues. We will explore the principles of co-solvency and surfactant-mediated dissolution.

Guide 1: Systematic Approach to Co-Solvency

Co-solvency is the phenomenon where the addition of a 'co-solvent' to a primary solvent increases the solubility of a solute.[9][11] The co-solvent works by reducing the interfacial tension between the solute and the primary solvent, essentially making the solvent mixture more "hospitable" to the solute molecule.[6][9]

Below is a diagram illustrating a systematic workflow for selecting an appropriate co-solvent system.

CoSolvent_Workflow start Start: Solubility Issue in Non-Polar Solvent (e.g., Hexane, Toluene) dissolve Step 1: Initial Dissolution Dissolve compound in a minimal amount of a known good polar solvent. start->dissolve good_solvents Recommended Polar Solvents: - Ethanol - Isopropanol (IPA) - Tetrahydrofuran (THF) - Dichloromethane (DCM) dissolve->good_solvents titrate Step 2: Gradual Titration Slowly add the target non-polar solvent to the solution from Step 1 with vigorous stirring. dissolve->titrate observe Step 3: Observation Monitor for any signs of precipitation or cloudiness. titrate->observe success Success: Homogeneous Solution Proceed with experiment. observe->success No failure Precipitation Occurs Troubleshoot further. observe->failure Yes optimize Step 4: Optimization If precipitation occurs, systematically vary the co-solvent and the ratio of polar to non-polar solvent. failure->optimize Micelle_Diagram cluster_micelle Reverse Micelle in Non-Polar Solvent s1 s2 s3 s4 s5 s6 label_polar_head Polar Head Group (interacts with compound) s6->label_polar_head s7 label_nonpolar_tail Non-Polar Tail (interacts with solvent) s7->label_nonpolar_tail s8 compound (S)-[2-(Benzyloxy)propylidene] hydrazinecarboxaldehyde

Sources

Technical Support Center: Chiral HPLC Method Development for (S)-[2-(Benzyloxy)propylidene]hydrazinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing chiral HPLC methods. This guide is designed for researchers, scientists, and drug development professionals working on the enantiomeric separation of compounds like (S)-[2-(Benzyloxy)propylidene]hydrazinecarboxaldehyde. As Senior Application Scientists, we provide not just protocols, but the underlying rationale to empower you to solve complex separation challenges.

The target analyte, (S)-[2-(Benzyloxy)propylidene]hydrazinecarboxaldehyde, possesses key structural features that are critical for designing a separation strategy: a chiral center, a benzyloxy group offering potential for π-π interactions, and several hydrogen bond donor/acceptor sites. These features are the "handles" we will use to achieve separation on a chiral stationary phase (CSP).

Frequently Asked Questions (FAQs)

This section addresses foundational questions to guide your initial method development strategy.

Q1: How do I select an appropriate Chiral Stationary Phase (CSP) to start with?

Answer: The choice of CSP is the most critical factor in chiral separations.[1] For a molecule with diverse functional groups like yours, polysaccharide-based CSPs are the most versatile and successful starting point due to their broad enantiorecognition abilities.[1][2][3] These phases, typically derivatives of cellulose or amylose, form chiral grooves where enantiomers can interact differently through a combination of hydrogen bonds, π-π interactions, and steric hindrance.[4]

A systematic screening approach is the most efficient strategy.[2] We recommend starting with a primary screening kit of 3-4 columns that have proven to be broadly applicable.[5]

Recommended Initial Screening Columns:

Column NameChiral SelectorPhase TypeKey Strengths
CHIRALPAK® IA / IB / IC Amylose / Cellulose Tris(3,5-dimethylphenylcarbamate)ImmobilizedHigh solvent versatility, robust, broad applicability.[5][6]
CHIRALPAK® AD / AS Amylose / Cellulose Tris(3,5-dimethylphenylcarbamate)CoatedTraditional workhorses with extensive literature support.[5]
CHIRALCEL® OD / OJ Cellulose Tris(3,5-dimethylphenylcarbamate) / Tris(4-methylbenzoate)CoatedComplementary selectivity to the AD/AS phases.[7]

Rationale: This selection provides a diverse set of chiral environments. Immobilized phases (IA, IB, IC) are particularly valuable as they allow for a wider range of solvents, including those that might damage traditional coated phases, thus expanding the available selectivity space.[3][6]

Q2: What mobile phase conditions should I screen first?

Answer: For your analyte, a Normal Phase (NP) screening is the most logical starting point. NP conditions often provide better selectivity for chiral compounds. Supercritical Fluid Chromatography (SFC) is also an excellent alternative, often providing higher efficiency and faster separations.[7][8]

Step-by-Step Initial Mobile Phase Screening Protocol:

  • Prepare Stock Solution: Dissolve your racemic standard of [2-(Benzyloxy)propylidene]hydrazinecarboxaldehyde in a suitable solvent, like ethanol or isopropanol, at a concentration of ~1 mg/mL.

  • Primary Screening Solvents (Normal Phase):

    • Mobile Phase A: n-Hexane / Isopropanol (IPA) (90:10, v/v)

    • Mobile Phase B: n-Hexane / Ethanol (EtOH) (90:10, v/v)

  • Screening Execution:

    • Set the column temperature to 25 °C and the flow rate to 1.0 mL/min.

    • Inject the sample onto each of the recommended screening columns (from Q1).

    • Run each column with both Mobile Phase A and Mobile Phase B.

    • Monitor the separation at a suitable UV wavelength (e.g., 254 nm, based on the aromatic ring).

This initial screen will quickly reveal which combination of CSP and mobile phase shows the most promise (i.e., any separation or peak broadening that suggests enantiomeric interaction).

Q3: What is the role of temperature in chiral separations?

Answer: Temperature is a critical but complex parameter that controls both the thermodynamics and kinetics of the separation.[9]

  • Lower Temperatures (e.g., 5-20 °C): Generally, lower temperatures enhance the strength and specificity of the interactions (like hydrogen bonding) that govern chiral recognition. This often leads to a higher selectivity factor (α) and better resolution.[10][11]

  • Higher Temperatures (e.g., 30-40 °C): Higher temperatures decrease mobile phase viscosity and improve mass transfer kinetics. This results in higher column efficiency (sharper peaks) and shorter analysis times.[2][12]

The effect is compound-dependent. In some cases, increasing temperature can surprisingly improve resolution or even reverse the elution order of the enantiomers.[9][13] Therefore, temperature should always be evaluated as a key optimization parameter.

Troubleshooting Guides

This section provides systematic workflows to address specific problems you may encounter.

Issue 1: Poor or No Enantiomeric Resolution (Rs < 1.5)

Symptom: The two enantiomer peaks are co-eluting or are only partially separated, failing the typical system suitability requirement of baseline resolution (Rs ≥ 1.7).[1][14]

Troubleshooting Workflow Diagram

G start Poor Resolution (Rs < 1.5) check_csp Is the CSP appropriate? (Initial screening performed) start->check_csp optimize_mp Optimize Mobile Phase (Modifier %) check_csp->optimize_mp Yes screen_csp Screen different CSPs (Expand screening set) check_csp->screen_csp No optimize_temp Optimize Temperature (Decrease in 5°C steps) optimize_mp->optimize_temp Partial Improvement success Resolution Achieved (Rs ≥ 1.7) optimize_mp->success Significant Improvement check_health Check Column Health (Contamination/Void) optimize_temp->check_health Partial Improvement optimize_temp->success Significant Improvement screen_csp->start Re-evaluate check_health->screen_csp Column is Damaged

Caption: Decision tree for troubleshooting poor enantiomeric resolution.

Detailed Steps & Protocols

1. Optimize Mobile Phase Composition (The First and Easiest Step)

  • Causality: The concentration of the polar modifier (the alcohol) directly competes with the analyte for interaction sites on the CSP. Fine-tuning this ratio is the most powerful way to influence selectivity.[15]

  • Protocol:

    • Using the best CSP/solvent combination from your initial screen, prepare a series of mobile phases by varying the alcohol percentage. For example, if Hexane/IPA (90:10) showed promise, test 95:5, 92:8, 88:12, and 85:15.

    • Inject the sample with each mobile phase and plot the resolution (Rs) against the percentage of alcohol.

    • This will reveal the optimal modifier concentration for your separation.

Example Data Presentation:

% IPA in n-HexaneRetention Time (Enantiomer 1)Retention Time (Enantiomer 2)Resolution (Rs)
5%15.2 min17.8 min1.9
8% 11.1 min 12.5 min 2.1
10%9.5 min10.6 min1.6
12%7.8 min8.6 min1.2

2. Optimize Column Temperature

  • Causality: As discussed in the FAQ, temperature directly affects the thermodynamics of chiral recognition. Lowering the temperature often increases the energy difference between the two enantiomer-CSP interactions, improving selectivity.[10][11]

  • Protocol:

    • Using the optimized mobile phase, set the initial column temperature to 25 °C.

    • Decrease the temperature in 5 °C increments (e.g., 20 °C, 15 °C, 10 °C) and analyze the sample at each point.

    • Record the resolution. Be aware that retention times will increase at lower temperatures.[16]

3. Evaluate a Different Chiral Stationary Phase

  • Causality: If optimization of mobile phase and temperature fails, it indicates that the chosen CSP does not provide a suitable chiral environment for your analyte. No amount of method tweaking can create selectivity that isn't fundamentally there.

  • Action: Return to the screening phase and test a different class of CSPs or secondary columns from the initial screen that may have shown slight promise. If you started with amylose phases (e.g., CHIRALPAK IA, AD), try cellulose phases (e.g., CHIRALCEL OD, CHIRALPAK IB).[2]

Issue 2: Asymmetric Peak Shape (Tailing or Fronting)

Symptom: Peaks are not symmetrical, exhibiting a "tail" (Tailing Factor > 1.2) or a "front" (Tailing Factor < 0.8). This compromises resolution and leads to inaccurate integration.[17]

Troubleshooting Workflow Diagram

G start Asymmetric Peak Shape check_overload Is the column overloaded? start->check_overload check_additive Are secondary interactions occurring? check_overload->check_additive No dilute_sample Dilute Sample 1:10 & 1:100 Re-inject check_overload->dilute_sample Yes check_health Is the column contaminated or voided? check_additive->check_health No add_modifier Add Mobile Phase Additive (e.g., 0.1% TFA or DEA) check_additive->add_modifier Yes wash_column Perform Column Wash (per manufacturer guide) check_health->wash_column Possible Contamination replace_column Replace Column check_health->replace_column Possible Void/Damage dilute_sample->check_additive No Improvement success Symmetric Peak Achieved dilute_sample->success Peak Shape Improves add_modifier->check_health No Improvement add_modifier->success Peak Shape Improves wash_column->replace_column No Improvement wash_column->success Peak Shape Improves

Sources

Validation & Comparative

A Predictive Guide to the ¹H and ¹³C NMR Spectroscopy of (S)-[2-(Benzyloxy)propylidene]hydrazinecarboxaldehyde: A Comparative Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate landscape of pharmaceutical development, the unambiguous structural elucidation of synthetic intermediates is paramount to ensuring the integrity and purity of the final active pharmaceutical ingredient (API). This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of (S)-[2-(Benzyloxy)propylidene]hydrazinecarboxaldehyde, a key intermediate in the synthesis of the broad-spectrum antifungal agent, Posaconazole[1][2].

The Spectroscopic Journey: From Aldehyde to Hydrazinecarboxaldehyde

The synthesis of (S)-[2-(Benzyloxy)propylidene]hydrazinecarboxaldehyde involves the condensation reaction of (S)-2-(Benzyloxy)propanal with formylhydrazine. This transformation introduces the key hydrazinecarboxaldehyde moiety, which induces significant and predictable changes in the NMR spectrum. Understanding these changes is crucial for reaction monitoring and product verification.

The core of our analysis will focus on the disappearance of the aldehydic proton and carbon signals and the appearance of new resonances corresponding to the azomethine (-N=CH-) group and the formyl proton.

Predicted NMR Data for (S)-[2-(Benzyloxy)propylidene]hydrazinecarboxaldehyde

Based on the analysis of similar hydrazone structures and fundamental NMR principles, the following ¹H and ¹³C NMR chemical shifts are predicted for the target molecule in a standard deuterated solvent such as CDCl₃ or DMSO-d₆.

Table 1: Predicted ¹H and ¹³C NMR Data for (S)-[2-(Benzyloxy)propylidene]hydrazinecarboxaldehyde

Atom Number Predicted ¹H Chemical Shift (δ, ppm) Multiplicity Predicted ¹³C Chemical Shift (δ, ppm)
1~1.3 - 1.4d~16 - 18
2~4.0 - 4.2m~75 - 77
3~7.5 - 7.8d~145 - 150
4~8.0 - 8.2s~160 - 163
5--~70 - 72
6~7.2 - 7.4m~127 - 129 (para)
7, 11~7.2 - 7.4m~128 - 130 (ortho)
8, 10~7.2 - 7.4m~127 - 129 (meta)
9--~137 - 139
NH~9.5 - 11.5br s-

Note: Chemical shifts are predictive and can be influenced by solvent, concentration, and temperature. The NH proton is expected to be a broad singlet and its chemical shift is highly dependent on the solvent and concentration.

Comparative Spectral Analysis: Aldehyde vs. Hydrazinecarboxaldehyde

The key to confirming the successful synthesis lies in comparing the NMR spectra of the starting material, (S)-2-(Benzyloxy)propanal, with the final product.

Table 2: Comparative Analysis of Key NMR Signals

Functional Group (S)-2-(Benzyloxy)propanal (S)-[2-(Benzyloxy)propylidene]hydrazinecarboxaldehyde (Predicted) Rationale for Change
Aldehyde Proton (-CHO)~9.6 - 9.8 ppmAbsentConversion of the aldehyde to the azomethine group.
Azomethine Proton (-N=CH-)Absent~7.5 - 7.8 ppmFormation of the new C=N double bond.
Formyl Proton (-CHO)Absent~8.0 - 8.2 ppmIntroduction of the formylhydrazine moiety.
Aldehyde Carbon (C=O)~200 - 205 ppmAbsentConversion of the carbonyl group.
Azomethine Carbon (C=N)Absent~145 - 150 ppmFormation of the imine-like carbon.

The most telling transformation is the upfield shift of the carbon signal from the ~200 ppm region (aldehyde) to the ~145-150 ppm region (azomethine), and the disappearance of the highly deshielded aldehyde proton signal.

Experimental Protocol for Synthesis and NMR Characterization

This section provides a detailed methodology for the synthesis and subsequent NMR analysis of (S)-[2-(Benzyloxy)propylidene]hydrazinecarboxaldehyde.

Part A: Synthesis
  • Reactant Preparation: In a round-bottom flask, dissolve (S)-2-(Benzyloxy)propanal (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Addition of Hydrazine: To this solution, add formylhydrazine (1.0 - 1.1 eq).

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting aldehyde spot.

  • Work-up: Once the reaction is complete, the solvent is typically removed under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield pure (S)-[2-(Benzyloxy)propylidene]hydrazinecarboxaldehyde.

Part B: NMR Sample Preparation and Data Acquisition
  • Sample Preparation: Dissolve 10-20 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Standard acquisition parameters would include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H spectrum to achieve adequate signal-to-noise.

  • 2D NMR (for unambiguous assignment): To definitively assign all proton and carbon signals, it is highly recommended to perform standard 2D NMR experiments, including:

    • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify direct ¹H-¹³C correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (over 2-3 bonds), which is crucial for assigning quaternary carbons and piecing together the molecular fragments.

Visualizing the Workflow and Structures

To further clarify the experimental process and the structural relationship between the molecules, the following diagrams are provided.

G cluster_synthesis Synthesis Workflow cluster_nmr NMR Analysis Workflow A Dissolve (S)-2-(Benzyloxy)propanal in Ethanol B Add Formylhydrazine A->B C Stir at Room Temperature (Monitor by TLC) B->C D Solvent Removal C->D E Purification (Recrystallization/Chromatography) D->E F Dissolve Purified Product in Deuterated Solvent G Acquire 1D NMR (¹H, ¹³C) F->G H Acquire 2D NMR (COSY, HSQC, HMBC) G->H I Data Processing and Spectral Assignment H->I

Caption: Experimental workflow for the synthesis and NMR analysis.

G cluster_start (S)-2-(Benzyloxy)propanal cluster_product (S)-[2-(Benzyloxy)propylidene]hydrazinecarboxaldehyde start start product Structure not available in PubChem. Key features: C=N-NH-CHO group in place of the aldehyde. start->product Condensation with Formylhydrazine

Sources

Safety Operating Guide

Guide to the Safe Disposal of (S)-[2-(Benzyloxy)propylidene]hydrazinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed protocol for the safe handling and disposal of (S)-[2-(Benzyloxy)propylidene]hydrazinecarboxaldehyde (CAS 170985-84-9). As a specialized laboratory chemical, this compound requires careful management due to the inherent hazards associated with its functional groups. This guide is intended for trained researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance.

Hazard Assessment and Identification

(S)-[2-(Benzyloxy)propylidene]hydrazinecarboxaldehyde is a pale yellow solid used as an intermediate in pharmaceutical synthesis.[1] While a specific Safety Data Sheet (SDS) for this exact molecule is not widely available, a robust safety protocol can be developed by analyzing its constituent functional groups: a hydrazine derivative and an aldehyde .

  • Hydrazine Moiety: This is the primary source of concern. Hydrazine and its derivatives are a class of compounds known for their significant health risks. They are often highly reactive, toxic if ingested, inhaled, or absorbed through the skin, and many are considered potential or suspected carcinogens.[2][3][4] The core principle for disposing of hydrazine waste is to break the energetic N-N bond through chemical neutralization, typically oxidation, to form less hazardous products like nitrogen gas and water.[5][6]

  • Aldehyde Moiety: Aldehydes can be respiratory and skin irritants.[7] While generally less hazardous than hydrazines, this functional group contributes to the overall risk profile of the compound and must be handled with appropriate care.

Table 1: Hazard Profile Summary

Feature Associated Hazard Rationale & Primary Mitigation
Primary Functional Group Hydrazinecarboxaldehyde Potential carcinogen, acute toxicity, reactivity.[2][3] Mitigation: Chemical neutralization via oxidation prior to disposal is the preferred method for aqueous waste streams.[8]
Secondary Functional Group Aldehyde Skin, eye, and respiratory irritation.[7] Mitigation: Handle in a ventilated area (fume hood) and use appropriate PPE.

| Physical Form | Solid[1] | Inhalation hazard if dust is generated. Mitigation: Handle carefully to avoid creating dust; conduct all transfers in a fume hood. |

Pre-Disposal Planning & Personal Protective Equipment (PPE)

Proper preparation is the foundation of safe chemical handling. Before beginning any disposal procedure, ensure you have the correct PPE and that your work area is prepared.

Work Area Preparation:

  • All handling and disposal procedures must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[4]

  • Ensure an emergency eyewash station and safety shower are immediately accessible.[8]

  • Remove all incompatible materials, especially strong oxidizing agents and acids, from the immediate work area to prevent accidental reactions.[8]

Table 2: Required Personal Protective Equipment (PPE)

Protection Type Specification Justification
Eye/Face Splash-proof chemical safety goggles and a full-face shield.[4] Protects against splashes of neutralization reagents and accidental contact with the compound.
Hand Chemical-resistant gloves (Butyl rubber or nitrile recommended).[8] Prevents skin absorption, a primary route of exposure for hydrazine derivatives.[3]
Body Flame-retardant laboratory coat. Protects against incidental contact and splashes.

| Respiratory | A properly functioning chemical fume hood is the primary engineering control. | Prevents inhalation of potentially toxic and irritating dust or vapors. |

Disposal Workflow Diagram

The following diagram outlines the decision-making process for safely managing waste streams containing (S)-[2-(Benzyloxy)propylidene]hydrazinecarboxaldehyde.

G start Waste Identified: (S)-[2-(Benzyloxy)propylidene] hydrazinecarboxaldehyde ppe Step 1: Don Full PPE (Goggles, Face Shield, Gloves, Lab Coat) start->ppe assess_waste Step 2: Assess Waste Stream ppe->assess_waste solid_waste Solid Waste (Pure compound, contaminated wipes, weigh paper, etc.) assess_waste->solid_waste Solid aqueous_waste Dilute Aqueous Waste (e.g., from quenching a reaction) assess_waste->aqueous_waste Aqueous protocol_1 Step 3a: Follow Protocol 1 (Direct Collection) solid_waste->protocol_1 protocol_2 Step 3b: Follow Protocol 2 (Chemical Deactivation) aqueous_waste->protocol_2 collect_waste Step 4: Collect in Labeled Hazardous Waste Container protocol_1->collect_waste protocol_2->collect_waste store Step 5: Store for EHS Pickup collect_waste->store

Caption: Disposal workflow for (S)-[2-(Benzyloxy)propylidene]hydrazinecarboxaldehyde.

Step-by-Step Disposal Protocols

Follow the appropriate protocol based on the nature of your waste stream.

Protocol 1: Direct Disposal of Solid Waste and Contaminated Materials

This protocol is for the pure, solid compound and any disposable labware (e.g., gloves, weighing paper, pipette tips) contaminated with it.

  • Work in a Fume Hood: Place a designated hazardous waste container inside the chemical fume hood. The container must be clearly labeled (see Section 6).

  • Transfer Solid Waste: Carefully transfer the solid (S)-[2-(Benzyloxy)propylidene]hydrazinecarboxaldehyde into the waste container using a spatula or scoop. Avoid any actions that could generate dust.

  • Collect Contaminated Items: Place all contaminated disposables, such as weighing paper, wipes, and gloves, directly into the same hazardous waste container.[9]

  • Seal Container: Securely close the lid on the hazardous waste container. Keep it closed unless actively adding waste.[10]

  • Decontaminate: Wipe down the spatula and any surfaces in the fume hood with a cloth dampened with a suitable solvent (e.g., ethanol), and dispose of the cloth in the waste container.

  • Store for Pickup: Move the sealed container to your laboratory's designated Satellite Accumulation Area (SAA) to await pickup by your institution's Environmental Health & Safety (EHS) department.[11]

Protocol 2: Deactivation of Dilute Aqueous Waste Streams

This protocol is for treating dilute (<5%) aqueous solutions containing the compound, such as from a reaction quench. Chemical oxidation is used to neutralize the hazardous hydrazine moiety.[8]

Causality: The goal of this procedure is to oxidatively cleave the N-N bond in the hydrazine derivative. Reagents like sodium hypochlorite convert the hydrazine into nitrogen gas and water, which are environmentally benign.[5][6] This step is crucial because it destroys the primary toxic and reactive component of the molecule before it enters the hazardous waste stream. The reaction can be exothermic, so performing it on dilute solutions with slow addition and cooling is a critical safety measure.[12]

  • Work in a Fume Hood: Place the beaker containing the dilute aqueous waste solution in a secondary container (e.g., an ice bath) inside the fume hood. Use a magnetic stir bar and stir plate to ensure gentle agitation.

  • Prepare Oxidant: Prepare a fresh solution of dilute (~5%) sodium hypochlorite (household bleach is acceptable if its concentration is known) or calcium hypochlorite.[5][8]

  • Slow Addition: While stirring the waste solution, slowly add the hypochlorite solution dropwise using a pipette or addition funnel. Monitor the temperature of the reaction vessel. If it becomes warm to the touch, pause the addition until it cools.

  • Ensure Complete Reaction: Continue adding the oxidant until a slight excess is present. This can be verified by testing a drop of the solution with potassium iodide-starch paper; a blue-black color indicates excess oxidant and a complete reaction.

  • Neutralize pH: After the reaction is complete, check the pH of the solution. Neutralize it to a pH between 6 and 8 using a dilute acid (e.g., 1M HCl) or base (e.g., 1M NaOH) as needed.[7]

  • Collect as Waste: Transfer the treated, neutralized aqueous solution into a properly labeled hazardous aqueous waste container.

  • Store for Pickup: Securely seal the container and move it to your laboratory's SAA for EHS pickup.

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is essential to mitigate exposure and contamination.

  • Evacuate and Alert: Immediately alert others in the vicinity. If the spill is large or you feel unwell, evacuate the area and contact your institution's EHS emergency line.

  • Don PPE: Before addressing the spill, ensure you are wearing the full PPE detailed in Table 2.

  • Contain the Spill: For a small spill of the solid material, cover it with an inert absorbent material like vermiculite, sand, or a specialized spill pad.[2][13]

  • Collect Absorbed Material: Working from the outside of the spill inward, carefully sweep or scoop the absorbed material using non-sparking tools. Place the material into your designated solid hazardous waste container.[13]

  • Clean the Area: Wipe the spill area with soap and water or a suitable solvent. Dispose of all cleaning materials as contaminated hazardous waste.[13]

  • Report: Report the incident to your laboratory supervisor and EHS department, as per your institution's policy.

Waste Container Labeling and Storage

Proper labeling and storage are mandated by regulatory bodies like the EPA and are crucial for safe waste management.[14]

  • Labeling: Every waste container must have a hazardous waste label affixed as soon as the first drop of waste is added.[9] The label must include:

    • The words "Hazardous Waste ".[15]

    • The full, unabbreviated chemical name: "Waste (S)-[2-(Benzyloxy)propylidene]hydrazinecarboxaldehyde ". List any solvents or reagents present if it is a mixed waste stream.

    • An indication of the hazards (e.g., Toxic, Irritant).[15]

  • Storage:

    • Store waste containers in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel.[11]

    • Keep containers sealed at all times, except when adding waste.[10]

    • Use secondary containment to catch any potential leaks.[10]

    • Arrange for regular waste pickups with your EHS department to avoid accumulating more than the regulated limit (typically 55 gallons per SAA).[11]

References

  • Emory University, Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines.
  • Home Sunshine Pharma. (n.d.). (S)-[2-(Benzyloxy)propylidene]hydrazinecarboxaldehyde CAS 170985-84-9.
  • Arxada. (n.d.). Performance Chemicals Hydrazine.
  • Dartmouth College, Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Guide.
  • BenchChem. (2025). Essential Guide to the Proper Disposal of Hydrazine, 1,2-dibenzoyl-1-benzyl-.
  • Fisher Scientific. (2025). Safety Data Sheet for Benzaldehyde, 2,3,4-trihydroxy-.
  • Google Patents. (n.d.). US20170113086A1 - Methods and systems for neutralization of hydrazine.
  • Santa Cruz Biotechnology, Inc. (n.d.). (S)-[2-(Benzyloxy)propylidene]hydrazinecarboxaldehyde | CAS 170985-84-9.
  • Made-in-China.com. (n.d.). China (S)-[2-(Benzyloxy)propylidene]hydrazinecarboxaldehyde Manufacturers & Suppliers.
  • Calca Solutions. (n.d.). Cleanazine - Hydrazine Remediation.
  • Defense Technical Information Center. (1986). Safety and Handling of Hydrazine.
  • BenchChem. (2025). Application Notes and Protocols for Safe Handling and Storage of Volatile Aldehydes.
  • Lab Manager. (2021). Managing Hazardous Chemical Waste in the Lab.
  • Fineamin SWISS Chemicals. (n.d.). Hydrazine Replacement.
  • MedicalLab Management. (2019). Laboratory Waste Management: The New Regulations.
  • U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Arkema. (2012). Material Safety Data Sheet - HYDRAZINE HYDRATE 55%.
  • TCI Chemicals. (n.d.). Safety Data Sheet for 4-(Propargyloxy)benzaldehyde.
  • Environmental Marketing Services. (2019). Learn More About Laboratory Waste Management and Disposal.
  • BenchChem. (2025). Safeguarding Your Research: A Comprehensive Guide to Handling Hydrazine Hydrate.
  • ERG Environmental. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.

Sources

Personal protective equipment for handling (S)-[2-(Benzyloxy)propylidene]hydrazinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Protocol for (S)-[2-(Benzyloxy)propylidene]hydrazinecarboxaldehyde

As a critical chiral intermediate in the synthesis of the broad-spectrum triazole antifungal agent Posaconazole[1],[2], (S)-[2-(Benzyloxy)propylidene]hydrazinecarboxaldehyde (CAS 170985-84-9) requires stringent laboratory controls. Because this compound contains a reactive formylhydrazine moiety, it presents specific toxicological risks—including acute dermal and inhalation toxicity, severe eye irritation, and potential respiratory hazards[3],[4].

This guide provides drug development professionals and application scientists with a self-validating, step-by-step operational plan to ensure absolute safety and chemical integrity during handling, transfer, and disposal.

Physicochemical Profile & Hazard Causality

To handle this intermediate safely, researchers must understand the causality behind its hazard profile. The compound is a pale yellow solid[1],[5], meaning dust generation and aerosolization are primary exposure vectors.

Furthermore, formylhydrazine derivatives are sensitive to oxidative degradation and hydrolysis[4]. Exposure to atmospheric moisture can hydrolyze the hydrazone bond, potentially releasing free hydrazine derivatives, which are highly toxic and suspected carcinogens[6]. Therefore, strict environmental controls are not just for yield optimization—they are a fundamental safety requirement.

Table 1: Physicochemical Properties & Operational Implications

Property / ParameterValue / SpecificationMechanistic Causality & Operational Implication
CAS Number 170985-84-9Unique identifier for safety tracking and SDS retrieval[1].
Physical State Pale yellow solidHigh risk of micro-dust generation; requires anti-static handling tools[5].
Storage Temperature 2–8°CPrevents thermal degradation and preserves stereochemical integrity[7].
Atmosphere Inert (Nitrogen/Argon)Prevents oxidative degradation into volatile, toxic by-products[4].
Molecular Weight 206.24 g/mol Essential for precise stoichiometric calculations during API synthesis[2].

Mandatory Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient for handling advanced hydrazinecarboxaldehyde intermediates. The following PPE matrix establishes a multi-layered defense system.

Table 2: PPE Specifications and Causality

PPE CategorySpecificationCausality / Rationale
Eye/Face ANSI Z87.1 Goggles + Face ShieldProtects ocular mucosa from aerosolized micro-particles and accidental solvent splashes[8].
Respiratory NIOSH N100/P100 Half-MaskFilters >99.97% of airborne solid particulates. Mandatory if handled outside a closed isolator[8].
Hand (Inner) Nitrile (≥4 mil thickness)Provides baseline tactile dexterity and primary chemical resistance.
Hand (Outer) Neoprene or Butyl (≥8 mil)Hydrazine derivatives can permeate thin latex/nitrile over time. Double-gloving provides a self-validating breach detection system[8].
Body Microporous Coveralls (Tyvek®)Prevents toxic powder accumulation on standard woven lab coats, eliminating cross-contamination.

Standard Operating Procedure (SOP): Safe Handling & Transfer

Every protocol in your laboratory must be a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Phase 1: Pre-Operation Validation
  • Airflow Verification: Check the digital airflow monitor on the fume hood.

    • Self-Validation: The operation may only proceed if the face velocity reads between 80–120 feet per minute (fpm). If the flow is outside this range, the containment is compromised; abort the procedure.

  • PPE Inspection: Inspect outer gloves for micro-tears or discoloration. Ensure the respirator seal is tight via a negative-pressure check.

Phase 2: Environmental Equilibration
  • Transfer: Move the sealed container from 2–8°C cold storage[7] directly into the certified fume hood.

  • Equilibration: Allow the sealed container to sit for 30 minutes to reach ambient room temperature.

    • Causality: Opening a cold vial draws atmospheric moisture into the powder. Condensation triggers hydrolysis of the hydrazone bond, degrading the intermediate and releasing toxic free hydrazines.

Phase 3: Active Handling
  • Atmospheric Purge: Open the container only under a gentle blanket of Argon or Nitrogen[4].

  • Weighing: Use grounded, static-dissipative spatulas to transfer the pale yellow solid[5].

    • Causality: Standard plastic spatulas build static charge, causing the toxic powder to aerosolize or adhere unpredictably to surfaces.

  • Resealing: Immediately flush the primary container's headspace with inert gas before tightly sealing it and returning it to cold storage[7].

Decontamination & Hazardous Waste Disposal Plan

Hydrazine derivatives react vigorously with strong oxidizers, but controlled, dilute oxidation is the standard method for neutralizing trace residues[6].

  • Spill Containment: If a solid spill occurs, do not dry sweep , as this aerosolizes the toxin. Gently cover the powder with damp absorbent pads to suppress dust.

  • Bulk Collection: Use non-sparking tools to collect bulk solid[8]. Place it in a designated, sealable hazardous waste container labeled "Toxic Organic Solid Waste."

  • Surface Decontamination: For trace residues left on the fume hood surface or spatulas, apply a 5% sodium hypochlorite (dilute bleach) solution.

    • Causality: The hypochlorite oxidizes the reactive hydrazine moiety into inert nitrogen gas and harmless carboxylic acids. Note: Ensure all bulk material is removed prior to this step to prevent a rapid, exothermic reaction.

  • Disposal Routing: Route all collected waste and contaminated PPE for high-temperature chemical incineration. Never discharge into the municipal sewer system[8].

Workflow Visualization

G S1 Cold Storage (2-8°C, Ar/N2) S2 Equilibration (Room Temp) S1->S2 Prevent Condensation S3 PPE & Hood Validation S2->S3 Transfer to Hood S4 Active Transfer (Anti-static tools) S3->S4 Flow >80 fpm S5 Decontamination (5% NaOCl) S4->S5 Post-Weighing

Operational workflow for handling formylhydrazine derivatives safely.

References

  • Home Sunshine Pharma. (S)-[2-(Benzyloxy)propylidene]hydrazinecarboxaldehyde CAS 170985-84-9. Retrieved from: [Link]

  • National Center for Biotechnology Information (NCBI). Hydrazinecarboxaldehyde | CH4N2O | CID 12229. PubChem Database. Retrieved from:[Link]

  • Chemdad. Safety Data Sheet: (S)-[2-(Benzyloxy)propylidene]hydrazinecarboxaldehyde. Retrieved from:[Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.